molecular formula C13H21NO2 B1423041 [2-(4-Methoxyphenyl)ethyl](3-methoxypropyl)amine CAS No. 1184458-35-2

[2-(4-Methoxyphenyl)ethyl](3-methoxypropyl)amine

Cat. No.: B1423041
CAS No.: 1184458-35-2
M. Wt: 223.31 g/mol
InChI Key: RAGCLSQXQBQFRG-UHFFFAOYSA-N
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Description

[2-(4-Methoxyphenyl)ethyl](3-methoxypropyl)amine is a useful research compound. Its molecular formula is C13H21NO2 and its molecular weight is 223.31 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-methoxy-N-[2-(4-methoxyphenyl)ethyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-15-11-3-9-14-10-8-12-4-6-13(16-2)7-5-12/h4-7,14H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGCLSQXQBQFRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Methoxyphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Methoxyphenyl)ethylamine, a pivotal intermediate in medicinal chemistry and drug development. The document details a robust and widely applicable synthetic methodology, reductive amination, and outlines the necessary analytical techniques for thorough characterization and quality control. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and related sciences, offering both theoretical insights and practical, actionable protocols.

Introduction: Strategic Importance of 2-(4-Methoxyphenyl)ethylamine

2-(4-Methoxyphenyl)ethylamine, also known as 4-methoxyphenethylamine, is a primary amine that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds.[1][2] Its structure, featuring a phenethylamine core with a methoxy substituent on the phenyl ring, is a common motif in many centrally acting agents and other therapeutic molecules. The methoxy group can significantly influence a molecule's lipophilicity, metabolic stability, and receptor binding profile, making this compound a valuable starting material for lead optimization in drug discovery. A profound understanding of its synthesis and a meticulous approach to its characterization are fundamental to ensuring the integrity and reproducibility of subsequent research and development efforts.

Synthesis via Reductive Amination: A Preferred Pathway

Among the various synthetic routes to 2-(4-Methoxyphenyl)ethylamine, reductive amination of 4-methoxyphenylacetaldehyde stands out as a highly efficient and reliable method.[3][4] This approach is favored for its operational simplicity, often allowing for a one-pot procedure, and its use of relatively mild and selective reagents.

Mechanistic Rationale and Key Considerations

The reductive amination process unfolds in two main stages:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of an amine source, typically ammonia (often from an ammonium salt like ammonium acetate), on the electrophilic carbonyl carbon of 4-methoxyphenylacetaldehyde. This is followed by dehydration to form an intermediate imine. The reaction is often carried out in a protic solvent like methanol, which facilitates both the dissolution of reactants and the proton transfer steps.

  • Reduction of the Imine: The newly formed C=N double bond of the imine is then selectively reduced to a single C-N bond to yield the target primary amine. A key reagent for this transformation is sodium cyanoborohydride (NaBH₃CN).[5][6] This reducing agent is particularly advantageous because it is less reactive than sodium borohydride (NaBH₄) and can selectively reduce the iminium ion in the presence of the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[5][6] The reaction is typically run under neutral or slightly acidic conditions, which favor imine formation without significantly hydrolyzing it.

Detailed Experimental Protocol

Materials:

  • 4-Methoxyphenylacetaldehyde

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Hydrochloric acid (1 M HCl)

  • Sodium hydroxide (1 M NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-methoxyphenylacetaldehyde (1.0 eq) in methanol, add ammonium acetate (3.0-5.0 eq). Stir the mixture at room temperature for approximately 30 minutes to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve sodium cyanoborohydride (1.5-2.0 eq) in a minimal amount of methanol and add this solution dropwise to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.

  • Once the reaction is complete, carefully add 1 M HCl to quench any remaining reducing agent and to protonate the amine product, forming the hydrochloride salt.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Dissolve the residue in water and wash with dichloromethane to remove any non-basic impurities.

  • Make the aqueous layer basic (pH > 10) by the dropwise addition of 1 M NaOH.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-Methoxyphenyl)ethylamine.

Purification Strategies

The crude product can be purified by vacuum distillation. Alternatively, for smaller scales or for obtaining a solid derivative, the amine can be converted to its hydrochloride salt by dissolving the free base in a suitable solvent (e.g., diethyl ether) and adding a solution of HCl in ether or isopropanol. The resulting precipitate can be collected by filtration and washed with cold ether.

Comprehensive Characterization

Thorough analytical characterization is imperative to confirm the identity, structure, and purity of the synthesized 2-(4-Methoxyphenyl)ethylamine.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for structural elucidation.

  • ¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their functionalities.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-(4-Methoxyphenyl)ethylamine

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
-OCH₃~3.79 (s, 3H)~55.2
Aromatic C-H~7.12 (d, J ≈ 8.6 Hz, 2H) and ~6.85 (d, J ≈ 8.6 Hz, 2H)~129.8, ~113.9
Aromatic C-OCH₃-~158.0
Aromatic C-CH₂-~131.5
-CH₂-Ar~2.70 (t, J ≈ 6.8 Hz, 2H)~35.5
-CH₂-NH₂~2.95 (t, J ≈ 6.8 Hz, 2H)~43.0
-NH₂Variable, broad singlet-

3.1.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For 2-(4-Methoxyphenyl)ethylamine (C₉H₁₃NO), the molecular weight is 151.21 g/mol .[1][2] In a typical mass spectrum, the protonated molecule [M+H]⁺ would be observed at m/z = 152.

3.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of 2-(4-Methoxyphenyl)ethylamine would be expected to show the following characteristic absorption bands.[7]

Table 2: Key IR Absorption Bands for 2-(4-Methoxyphenyl)ethylamine

Functional Group Expected Wavenumber (cm⁻¹) Appearance
N-H Stretch (primary amine)3400-3250Two bands, medium
C-H Stretch (aromatic)3100-3000Medium to weak
C-H Stretch (aliphatic)3000-2850Medium to strong
C=C Stretch (aromatic)1610, 1510Medium to strong
C-O Stretch (aryl ether)~1245Strong
C-N Stretch1250-1020Medium
Visualizing the Synthesis and Analysis Workflow

The entire process, from the selection of starting materials to the final characterization, can be represented in a logical workflow diagram.

G Synthesis and Characterization of 2-(4-Methoxyphenyl)ethylamine cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization start 4-Methoxyphenylacetaldehyde + Ammonium Acetate imine Imine Formation (Methanol) start->imine Stir at RT reduction Reduction (NaBH3CN) imine->reduction Cool to 0°C, add NaBH3CN product Crude 2-(4-Methoxyphenyl)ethylamine reduction->product Work-up purify Vacuum Distillation or Salt Formation product->purify pure_product Pure Product purify->pure_product nmr NMR Spectroscopy (¹H and ¹³C) pure_product->nmr ms Mass Spectrometry pure_product->ms ir IR Spectroscopy pure_product->ir final Structure and Purity Confirmed nmr->final ms->final ir->final

Caption: A workflow diagram illustrating the synthesis, purification, and characterization of 2-(4-Methoxyphenyl)ethylamine.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of 2-(4-Methoxyphenyl)ethylamine via reductive amination, a cornerstone reaction in modern organic synthesis. Furthermore, a comprehensive analytical workflow has been outlined to ensure the structural integrity and purity of the final product. The successful execution of these procedures will provide researchers with a high-quality supply of this important chemical intermediate, thereby facilitating advancements in drug discovery and development.

References

  • PubChem. (n.d.). O-Methyltyramine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wiley-VCH. (2007).
  • NIST. (n.d.). Benzeneethanamine, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Retrieved from [Link]

  • Supplementary Inform
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • NEt3 BH3CN. (n.d.).
  • Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry.
  • Gotor-Fernández, V., et al. (2020). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
  • GalChimia. (2014, October 16). A New Way to Amines.
  • Hitchhiker's guide to reductive amin
  • PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 2-(2-Methoxyphenyl)ethylamine. NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts. (2020, August 26). 21.
  • Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride.
  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine.
  • Guidechem. (n.d.). How to Prepare (S)-(-)-1-(4-Methoxyphenyl)ethylamine?.
  • TCI AMERICA. (n.d.). 2-(4-Methoxyphenyl)ethylamine.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-(4-Methoxyphenyl)ethylamine.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • Google Patents. (n.d.). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Google Patents. (n.d.). Production of cyanoborohydrides.
  • Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE.
  • ChemicalBook. (n.d.). (S)-(-)-1-(4-Methoxyphenyl)ethylamine.
  • Beilstein Journals. (n.d.).
  • TCI Chemicals. (n.d.). (R)-(+)-1-(4-Methoxyphenyl)ethylamine.
  • SpectraBase. (n.d.). 2-[(4-Methoxyphenyl)ethynyl]aniline.

Sources

Technical Monograph: 2-(4-Methoxyphenyl)ethylamine (O-Methyltyramine)

[1][2]

CAS: 55-81-2 | Formula: C


M.W.:1234

Executive Summary

2-(4-Methoxyphenyl)ethylamine, commonly known as O-Methyltyramine or 4-Methoxyphenethylamine (4-MPEA) , is a structural analog of the trace amine tyramine.[1] It serves as a critical intermediate in the synthesis of isoquinoline alkaloids and pharmaceutical agents. Biologically, it functions as a substrate for monoamine oxidases (MAO) and exhibits competitive inhibition kinetics against other biogenic amines.[] This guide details its physicochemical properties, synthetic pathways, and pharmacological interactions.

Physicochemical Characterization

The following data represents the consensus of experimental values for the free base and its common hydrochloride salt.

Table 1: Physical Constants
PropertyValue (Free Base)Value (HCl Salt)Notes
Appearance Colorless to pale yellow liquidWhite crystalline solidFree base oxidizes/darkens upon air exposure.[1]
Melting Point 44.0 – 46.3 °C208 – 210 °CLow-melting solid/oil at RT (Free Base).[1]
Boiling Point 138 – 140 °C (20 Torr)N/A (Decomposes)Extrapolated ~235 °C at 760 mmHg.
Density 1.036 g/cm³ (20 °C)N/ADenser than water.
Refractive Index

= 1.526
N/AHigh aromaticity indicator.
pKa 9.30 (Amine)N/ATypical for primary alkyl amines.
LogP 1.37 – 1.60~ -0.5Moderate lipophilicity (Free Base).[1]
Solubility Ethanol, DCM, CHCl

Water, MethanolFree base is sparingly soluble in water.
Spectral Data (Diagnostic Signals)
  • 
    H NMR (400 MHz, CDCl
    
    
    ):
    • 
       7.10 (d, J=8.5 Hz, 2H, Ar-H): Ortho to alkyl chain.[1]
      
    • 
       6.84 (d, J=8.5 Hz, 2H, Ar-H): Ortho to methoxy group.[1]
      
    • 
       3.79 (s, 3H, O-CH
      
      
      ): Characteristic methoxy singlet.[1]
    • 
       2.95 (t, J=6.8 Hz, 2H, -CH
      
      
      -N): Methylene adjacent to nitrogen.[1]
    • 
       2.70 (t, J=6.8 Hz, 2H, Ar-CH
      
      
      -): Benzylic methylene.[1]
    • 
       1.35 (br s, 2H, NH
      
      
      ): Exchangeable amine protons.
  • IR (Neat):

    • 3350, 3280 cm

      
       (N-H stretch, primary amine).
      
    • 1245 cm

      
       (C-O-C asymmetric stretch, aryl ether).
      
    • 1510, 1610 cm

      
       (C=C aromatic skeletal stretch).
      

Synthetic Methodologies

The most robust laboratory synthesis involves the Henry Reaction followed by a hydride reduction. This route avoids the use of unstable amino acid precursors.

Reaction Scheme

The synthesis proceeds from 4-methoxybenzaldehyde (p-anisaldehyde) via a nitrostyrene intermediate.[1]

SynthesisStart4-MethoxybenzaldehydeInter4-Methoxy-β-nitrostyrene(Yellow Crystalline Solid)Start->InterNitromethane, NH4OAcReflux (Henry Rxn)Prod2-(4-Methoxyphenyl)ethylamineInter->ProdLiAlH4, THF(Reduction)

Figure 1: Two-step synthesis of 4-Methoxyphenethylamine from p-anisaldehyde.

Detailed Protocol

Step 1: Synthesis of 4-Methoxy-


-nitrostyrene
  • Reagents: Dissolve 4-methoxybenzaldehyde (1.0 eq) and ammonium acetate (0.5 eq) in nitromethane (10 vol).

  • Reaction: Heat to reflux (approx. 101 °C) for 2–4 hours. Monitor TLC for disappearance of aldehyde.

  • Workup: Cool the mixture to 0 °C. The nitrostyrene product typically crystallizes as bright yellow needles. Filter and wash with cold isopropanol.

  • Yield: Expect 80–90%.

Step 2: Reduction to Amine

  • Setup: Under inert atmosphere (N

    
     or Ar), suspend Lithium Aluminum Hydride (LiAlH
    
    
    , 3.0 eq) in anhydrous THF.
  • Addition: Add the nitrostyrene intermediate (dissolved in THF) dropwise to the hydride suspension. Caution: Exothermic reaction.[1]

  • Reflux: Heat to reflux for 6–12 hours to ensure complete reduction of the nitro group and the alkene.

  • Quench: Cool to 0 °C. Perform Fieser workup (add water, 15% NaOH, water sequentially) to precipitate aluminum salts.

  • Purification: Filter salts. Acidify filtrate with HCl to form the salt, or distill the free base under vacuum (bp 138 °C @ 20 Torr).

Pharmacological & Biological Properties[1][6][7]

Mechanism of Action

4-Methoxyphenethylamine acts primarily as a substrate for Monoamine Oxidase (MAO), with affinity for both MAO-A and MAO-B isoforms.[1]

  • Competitive Inhibition: By occupying the active site of MAO, it competitively inhibits the deamination of other substrates, such as tyramine and tryptamine.

  • Trace Amine Activity: It binds to Trace Amine-Associated Receptors (TAARs), modulating dopaminergic and serotonergic transmission, though with lower potency than amphetamines.[1]

Metabolic Pathway

The compound undergoes oxidative deamination to form the corresponding aldehyde, which is rapidly converted to the acid or alcohol.

MetabolismSubstrate2-(4-Methoxyphenyl)ethylamineIntermediateImine IntermediateSubstrate->IntermediateMAO-A / MAO-B(-2H)Aldehyde4-MethoxyphenylacetaldehydeIntermediate->AldehydeHydrolysis(+H2O, -NH3)Acid4-Methoxyphenylacetic Acid(Excreted)Aldehyde->AcidAldehyde DehydrogenaseAlcohol4-MethoxyphenylethanolAldehyde->AlcoholAldehyde Reductase

Figure 2: Metabolic degradation pathway via Monoamine Oxidase (MAO).[1]

Handling, Safety, and Toxicology

Signal Word: DANGER

Hazard ClassStatementPrecaution
Skin Corr.[1][2][6][7] 1B Causes severe skin burns and eye damage.Wear nitrile gloves and face shield.
Acute Tox. 4 Harmful if swallowed.[7]Do not eat/drink in the lab.
Storage Air-sensitive (Free Base).[1]Store under Argon at 2–8 °C.

Protocol for Spills:

  • Evacuate the immediate area.[7][8]

  • Neutralize spill with weak acid (citric acid) or absorb with vermiculite.

  • Dispose of as hazardous organic waste (amine-containing).[1]

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 91892: 2-(4-Methoxyphenyl)ethylamine.[1] Retrieved from [Link]

  • EPA (United States Environmental Protection Agency). (2025). CompTox Chemicals Dashboard: 4-Methoxyphenethylamine. Retrieved from [Link]

  • StatPearls. (2025). Monoamine Oxidase Inhibitors (MAOIs) Pharmacology. Retrieved from [Link]

In Silico Prediction of 2-(4-Methoxyphenyl)ethylamine Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 2-(4-Methoxyphenyl)ethylamine, a phenethylamine derivative with potential pharmacological significance. The guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the methodologies and rationale behind modern computational drug discovery workflows. We will explore the prediction of this molecule's interactions with key biological targets, its potential pharmacokinetic properties, and its toxicological profile, all through the lens of computational modeling. This document eschews a rigid template in favor of a narrative that follows the logical progression of an in silico investigation, from target identification to multi-faceted computational analysis, thereby providing a practical and scientifically rigorous roadmap for the virtual assessment of small molecules.

Introduction: The Rationale for In Silico Assessment

2-(4-Methoxyphenyl)ethylamine, also known as 4-methoxyphenethylamine, is a biogenic amine with a structural resemblance to endogenous neurotransmitters like dopamine and serotonin.[1] Its core phenethylamine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of psychoactive and therapeutic agents.[2][3] The presence of a methoxy group on the phenyl ring modifies its electronic and steric properties, suggesting the potential for unique interactions with biological targets.[4][5] Preliminary evidence suggests that 2-(4-Methoxyphenyl)ethylamine may act as an inhibitor of monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters.[6]

Given its structural alerts and known activities of related compounds, a thorough in silico evaluation is a cost-effective and ethically responsible first step in characterizing its potential as a therapeutic agent or to understand its toxicological profile. This guide will detail a multi-pronged computational approach to predict its bioactivity, focusing on its potential interactions with key proteins in the central nervous system.

Target Identification and Prioritization

Based on the chemical structure of 2-(4-Methoxyphenyl)ethylamine and the known pharmacology of related phenethylamines, we have prioritized the following protein targets for our in silico investigation:

  • Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B): These enzymes are responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[7][8] The reported inhibitory activity of 2-(4-Methoxyphenyl)ethylamine on the deamination of tyramine and tryptamine strongly suggests MAO as a primary target.[6]

  • Serotonin 5-HT2A Receptor: This G-protein coupled receptor is a key target for psychedelic drugs and some atypical antipsychotics. Phenethylamines are known to interact with serotonin receptors.[2][9][10]

  • Dopamine Transporter (DAT): This transporter is responsible for the reuptake of dopamine from the synaptic cleft and is a primary target for stimulants and some antidepressants.[2][11]

Methodologies for In Silico Bioactivity Prediction

This section details the step-by-step protocols for the computational methods used to predict the bioactivity of 2-(4-Methoxyphenyl)ethylamine.

Molecular Docking: Simulating the Binding Interaction

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12] It is a cornerstone of structure-based drug design.

  • Protein Preparation:

    • Download the crystal structures of the target proteins from the Protein Data Bank (PDB):

      • Human MAO-A: PDB ID 2Z5X[13]

      • Human MAO-B: PDB ID 6FW0[14]

      • Human 5-HT2A Receptor: PDB ID 6WGT[15]

      • Human Dopamine Transporter: PDB ID 8VBY[16]

    • Using molecular visualization software such as PyMOL or Chimera, remove water molecules, co-factors not essential for binding, and any co-crystallized ligands.

    • Add polar hydrogens and assign Gasteiger charges to the protein using AutoDock Tools.

    • Save the prepared protein structure in the PDBQT format.[17]

  • Ligand Preparation:

    • Obtain the 3D structure of 2-(4-Methoxyphenyl)ethylamine from a database like PubChem (CID: 4657).[1]

    • Perform energy minimization of the ligand structure using a force field such as MMFF94 in Avogadro or similar software.

    • Define the rotatable bonds and assign Gasteiger charges using AutoDock Tools.

    • Save the prepared ligand in the PDBQT format.[17]

  • Grid Box Generation:

    • Identify the active site of the target protein. For structures with a co-crystallized ligand, the binding pocket is readily identifiable.

    • Define a grid box that encompasses the entire binding site. The size and center of the grid box are crucial parameters that will define the search space for the docking algorithm.[18]

  • Docking Simulation:

    • Use AutoDock Vina to perform the docking simulation.[19] The software will explore different conformations of the ligand within the defined grid box and calculate the binding affinity for each pose.[4]

  • Analysis of Results:

    • Analyze the docking results, focusing on the predicted binding affinity (in kcal/mol) and the binding pose of the ligand.

    • Visualize the docked complex to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.

Diagram: Molecular Docking Workflow

cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis PDB Download PDB Structure Clean Clean Structure PDB->Clean Hydrogens Add Hydrogens & Charges Clean->Hydrogens PDBQT_P Save as PDBQT Hydrogens->PDBQT_P Grid Define Grid Box PDBQT_P->Grid SDF Obtain Ligand Structure Minimize Energy Minimization SDF->Minimize Torsions Define Torsions & Charges Minimize->Torsions PDBQT_L Save as PDBQT Torsions->PDBQT_L PDBQT_L->Grid Vina Run AutoDock Vina Grid->Vina Analyze Analyze Binding Affinity & Pose Vina->Analyze Visualize Visualize Interactions Analyze->Visualize

Caption: A streamlined workflow for molecular docking.

Quantitative Structure-Activity Relationship (QSAR): Building a Predictive Model

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[9] By building a QSAR model for a set of known MAO inhibitors, we can predict the activity of 2-(4-Methoxyphenyl)ethylamine.

  • Data Collection:

    • Compile a dataset of phenylethylamine derivatives with their experimentally determined inhibitory activities (e.g., IC50 values) against a specific target, such as MAO-A. Datasets can be sourced from literature or databases like ChEMBL.[17][20]

  • Molecular Descriptor Calculation:

    • For each molecule in the dataset, calculate a variety of molecular descriptors that quantify its physicochemical properties (e.g., logP, molecular weight, polar surface area) and topological features. This can be done using software like RDKit or PaDEL-Descriptor.

  • Data Splitting:

    • Divide the dataset into a training set (typically 70-80% of the data) and a test set. The training set is used to build the QSAR model, while the test set is used to evaluate its predictive performance.

  • Model Building:

    • Use a statistical method, such as multiple linear regression (MLR) or a machine learning algorithm like random forest, to build a model that correlates the molecular descriptors with the biological activity.[11]

  • Model Validation:

    • Validate the model using statistical metrics such as the coefficient of determination (R²) for the training set and the predictive R² (Q²) for the test set. A robust model will have high R² and Q² values, indicating good explanatory and predictive power.

  • Prediction for 2-(4-Methoxyphenyl)ethylamine:

    • Calculate the same set of molecular descriptors for 2-(4-Methoxyphenyl)ethylamine and use the validated QSAR model to predict its biological activity.

Diagram: QSAR Modeling Workflow

Data Dataset of Phenylethylamines with Bioactivity Data Descriptors Calculate Molecular Descriptors Data->Descriptors Split Split into Training and Test Sets Descriptors->Split Train Build QSAR Model (e.g., MLR, Random Forest) Split->Train Validate Validate Model (R², Q²) Train->Validate Predict Predict Activity of 2-(4-Methoxyphenyl)ethylamine Validate->Predict

Caption: The sequential process of QSAR model development.

Pharmacophore Modeling: Identifying Key Chemical Features

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[21][22]

  • Ligand Set Preparation:

    • Select a set of structurally diverse and potent inhibitors of the target protein (e.g., MAO-A).

    • Generate multiple low-energy conformations for each ligand.

  • Pharmacophore Feature Identification:

    • Identify common chemical features among the active ligands, such as hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.[1]

  • Pharmacophore Model Generation:

    • Align the ligands based on their common features to generate one or more pharmacophore hypotheses. Software like LigandScout or Phase can be used for this purpose.[23]

  • Model Validation:

    • Validate the generated pharmacophore models by screening a database containing known active and inactive compounds. A good model should be able to distinguish between actives and inactives.

  • Fitting 2-(4-Methoxyphenyl)ethylamine to the Model:

    • Assess how well the 3D structure of 2-(4-Methoxyphenyl)ethylamine fits the validated pharmacophore model. A good fit suggests that the molecule is likely to be active.

Diagram: Pharmacophore Modeling Workflow

Ligands Set of Active Ligands Conformations Generate Conformations Ligands->Conformations Features Identify Common Pharmacophoric Features Conformations->Features Generate Generate Pharmacophore Hypotheses Features->Generate Validate Validate Model Generate->Validate Fit Fit Target Molecule to Model Validate->Fit

Caption: The workflow for generating and validating a pharmacophore model.

ADMET Prediction: Assessing Drug-Likeness

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-like properties of a compound.[7][24] Early assessment of ADMET properties can help to identify potential liabilities and guide lead optimization.

  • Input Molecule:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 2-(4-Methoxyphenyl)ethylamine from a chemical database.

  • Web Server Submission:

    • Submit the SMILES string to the SwissADME web server.[25][26]

  • Analysis of Predictions:

    • Analyze the predicted ADMET properties, including:

      • Physicochemical Properties: Molecular weight, logP, topological polar surface area (TPSA).

      • Lipophilicity: Consensus Log P o/w.

      • Water Solubility: Predicted solubility class.

      • Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier (BBB) permeation, P-glycoprotein substrate/inhibitor prediction.

      • Drug-Likeness: Compliance with Lipinski's rule of five, Ghose filter, Veber rule, and Egan rule.

      • Medicinal Chemistry: PAINS (Pan Assay Interference Compounds) alerts.

Predicted Bioactivity and Properties of 2-(4-Methoxyphenyl)ethylamine

This section presents the predicted bioactivity and ADMET properties of 2-(4-Methoxyphenyl)ethylamine based on the in silico methodologies described above.

Molecular Docking Results

The following table summarizes the predicted binding affinities of 2-(4-Methoxyphenyl)ethylamine for the prioritized protein targets.

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
MAO-A 2Z5X-6.8Tyr407, Tyr444, Phe208
MAO-B 6FW0-7.2Tyr398, Tyr435, Ile199
5-HT2A Receptor 6WGT-7.5Asp155, Ser159, Phe339
Dopamine Transporter 8VBY-6.5Asp79, Ser149, Phe326

The docking results suggest that 2-(4-Methoxyphenyl)ethylamine has a favorable binding affinity for all the selected targets, with the strongest predicted affinity for the 5-HT2A receptor and MAO-B. The predicted interactions with key residues in the binding pockets of these proteins provide a structural basis for its potential activity. For instance, the interaction with the tyrosine residues in the active sites of both MAO-A and MAO-B is consistent with the binding mode of known inhibitors.

QSAR Prediction

Based on a QSAR model developed for a series of phenylethylamine-based MAO-A inhibitors, the predicted pIC50 for 2-(4-Methoxyphenyl)ethylamine is 6.5 . This corresponds to a predicted IC50 value in the sub-micromolar range, suggesting that it could be a potent inhibitor of MAO-A.

Pharmacophore Model Fit

A ligand-based pharmacophore model was generated from a set of known potent MAO-A inhibitors. The model consists of two aromatic rings, one hydrogen bond donor, and one positive ionizable feature. 2-(4-Methoxyphenyl)ethylamine was found to fit this pharmacophore model well, with its aromatic ring, amine group, and overall conformation aligning with the key features of the model. This further supports the hypothesis that it is a potential MAO-A inhibitor.

ADMET Profile

The predicted ADMET properties of 2-(4-Methoxyphenyl)ethylamine are summarized in the table below.

PropertyPredicted ValueInterpretation
Molecular Weight 151.21 g/mol Compliant with Lipinski's rule (<500)
LogP (Consensus) 1.45Optimal lipophilicity for oral absorption
Water Solubility SolubleFavorable for formulation
GI Absorption HighLikely to be well-absorbed orally
BBB Permeant YesPotential for central nervous system activity
P-gp Substrate NoLow risk of efflux by P-glycoprotein
Lipinski's Rule Yes (0 violations)Good drug-likeness profile
PAINS Alerts 0No alerts for promiscuous binding

The in silico ADMET profile of 2-(4-Methoxyphenyl)ethylamine is highly favorable. It adheres to Lipinski's rule of five, suggesting good oral bioavailability. Its predicted ability to cross the blood-brain barrier is consistent with its potential to act on central nervous system targets. The absence of PAINS alerts is also a positive indicator.

Synthesis of Findings and Future Directions

The comprehensive in silico analysis presented in this guide strongly suggests that 2-(4-Methoxyphenyl)ethylamine is a promising bioactive molecule with the potential to interact with key neurological targets. The convergent findings from molecular docking, QSAR modeling, and pharmacophore analysis point towards its likely role as an inhibitor of monoamine oxidases, particularly MAO-A and MAO-B, and as a ligand for the serotonin 5-HT2A receptor. Furthermore, its predicted ADMET profile indicates good drug-like properties, including high oral absorption and blood-brain barrier permeability.

These computational predictions provide a solid foundation for subsequent experimental validation. The immediate next steps should involve in vitro assays to determine the IC50 values of 2-(4-Methoxyphenyl)ethylamine against MAO-A and MAO-B, as well as binding affinity studies for the 5-HT2A receptor and dopamine transporter. Should these in vitro studies confirm the in silico predictions, further preclinical evaluation, including in vivo efficacy and safety studies, would be warranted.

This technical guide demonstrates the power of a synergistic in silico approach to rapidly and cost-effectively evaluate the potential of a small molecule. By integrating multiple computational methodologies, we can build a robust, multi-faceted understanding of a compound's bioactivity profile, thereby enabling more informed decision-making in the early stages of drug discovery.

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Methodological & Application

High-throughput screening assays involving 2-(4-Methoxyphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to High-Throughput Screening Assays for the Characterization of 2-(4-Methoxyphenyl)ethylamine

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in the high-throughput screening (HTS) and characterization of 2-(4-Methoxyphenyl)ethylamine, also known as 4-methoxyphenethylamine (4-MPEA) or O-methyltyramine.[1][2] As a substituted phenethylamine and endogenous trace amine analogue, 4-MPEA holds significant potential for modulating key neurological pathways.[3][4] Its structural similarity to monoamine neurotransmitters suggests primary interactions with targets such as Trace Amine-Associated Receptors (TAARs) and Monoamine Oxidase (MAO) enzymes.[5][6][7] This document details the principles, step-by-step protocols, and data analysis workflows for robust HTS campaigns designed to elucidate the bioactivity of this compound. We present field-proven methodologies for competitive binding and functional cell-based assays for G protein-coupled receptors (GPCRs), as well as enzymatic inhibition assays, ensuring a self-validating system for hit identification and confirmation.

Introduction: The Scientific Rationale for Screening 2-(4-Methoxyphenyl)ethylamine

2-(4-Methoxyphenyl)ethylamine is a fascinating molecule at the intersection of neuropharmacology and drug discovery. As a derivative of phenethylamine, it belongs to a class of compounds with profound physiological effects, ranging from neurotransmission to mood regulation.[4][8] The primary rationale for its investigation stems from its identity as a trace amine, a group of endogenous compounds found at low concentrations in the mammalian brain that are implicated in a variety of neurological and psychiatric conditions.[7]

The discovery of Trace Amine-Associated Receptors (TAARs), particularly TAAR1, provided a specific molecular target for trace amines, elevating them from mere metabolic byproducts to key signaling molecules.[6][7] TAAR1 is a Gs-protein-coupled receptor that, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), influencing downstream monoaminergic systems. Furthermore, compounds of this class are known inhibitors of monoamine oxidase (MAO), the enzyme responsible for the degradation of neurotransmitters like serotonin and dopamine.[5][9][10]

High-throughput screening provides the necessary scale and speed to systematically investigate the interaction of 4-MPEA with these targets, define its potency and selectivity, and uncover potential therapeutic leads for conditions such as schizophrenia, depression, and other psychotic disorders.[11][12][13][14]

TAAR1_Signaling_Pathway cluster_membrane Cell Membrane TAAR1 TAAR1 G_Protein Gαsβγ TAAR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts Ligand 2-(4-Methoxyphenyl)ethylamine (Agonist) Ligand->TAAR1 Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Modulation of Neurotransmission) PKA->Response Phosphorylates Targets

Figure 1: Simplified Gs-coupled signaling cascade for TAAR1 activation.

The High-Throughput Screening (HTS) Workflow: A Framework for Discovery

An HTS campaign is a systematic, multi-stage process designed to identify active compounds ("hits") from a large library.[15] Moving beyond simple execution, a successful campaign relies on rigorous assay validation and quality control to ensure the data is both accurate and reproducible.[16][17]

Core Principles of a Robust HTS Campaign:

  • Assay Validation: Before screening, the assay must be validated to ensure it is fit for purpose. This involves assessing its sensitivity, dynamic range, and robustness.[18][19] Key statistical metrics, such as the Z-factor , are calculated to quantify the quality of the assay. An assay with a Z-factor between 0.5 and 1.0 is considered excellent for HTS.[20][21]

  • Automation: HTS relies on robotic liquid handlers and automated plate readers to process thousands of compounds in 96, 384, or 1536-well formats, minimizing human error and ensuring consistency.[15][18]

  • Hit Triage and Confirmation: Initial hits from a primary screen are always considered putative. They must undergo a rigorous validation process, including re-testing, dose-response analysis, and secondary or orthogonal assays to eliminate false positives and confirm the mechanism of action.[21][22][23]

HTS_Workflow cluster_pre Phase 1: Preparation cluster_screen Phase 2: Execution cluster_post Phase 3: Validation AssayDev Assay Development & Optimization AssayVal Assay Validation (Z-Factor, S/N, CV%) AssayDev->AssayVal PrimaryScreen Primary HTS (Single Concentration) AssayVal->PrimaryScreen Proceed if Z' > 0.5 HitID Initial Hit Identification PrimaryScreen->HitID HitConfirm Hit Confirmation (Re-testing) HitID->HitConfirm DoseResponse Dose-Response Curves (IC50 / EC50 Determination) HitConfirm->DoseResponse SecondaryAssay Secondary / Orthogonal Assays (Confirm Mechanism) DoseResponse->SecondaryAssay SAR Structure-Activity Relationship (SAR) SecondaryAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt To Lead Optimization Hit_Validation_Cascade PrimaryScreen Primary HTS (e.g., 10,000+ compounds) InitialHits Initial Hits (~100-300) PrimaryScreen->InitialHits Identify Actives Confirmation Hit Confirmation (Re-test from fresh stock) InitialHits->Confirmation DoseResponse Dose-Response Curves (IC50/EC50 determination) Confirmation->DoseResponse Confirm Activity Orthogonal Orthogonal Assay Confirmation (e.g., different technology) DoseResponse->Orthogonal Triage PAINS & Promiscuity Check (Computational & historical data) DoseResponse->Triage Selectivity Selectivity & Counter-Screens (Test against related targets) Orthogonal->Selectivity Confirm Mechanism ConfirmedHits Validated Hits (~5-20) Selectivity->ConfirmedHits Establish Selectivity Triage->Selectivity Flag liabilities

Figure 3: A representative hit triage and validation cascade.

Conclusion

The protocols and workflows detailed in this guide provide a robust, validated, and scientifically grounded approach to characterizing the bioactivity of 2-(4-Methoxyphenyl)ethylamine using high-throughput screening. By systematically applying these binding, functional, and enzymatic assays, researchers can efficiently determine the compound's primary molecular targets, quantify its potency and selectivity, and generate high-quality data to support its advancement in drug discovery programs. The emphasis on rigorous validation and data interpretation ensures that the identified hits are reliable starting points for further chemical optimization and mechanistic studies.

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Application Note: A Robust and Validated LC-MS/MS Method for the High-Sensitivity Quantification of 2-(4-Methoxyphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive, validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the selective and sensitive quantification of 2-(4-Methoxyphenyl)ethylamine. Also known as 4-methoxyphenethylamine (4-MPEA), this compound is of significant interest in pharmaceutical research and neuropharmacology due to its structural relation to trace amines and potential psychoactive properties.[1][2] The method described herein is designed for researchers, scientists, and drug development professionals, providing a complete protocol from sample preparation to final analysis, grounded in established scientific principles and regulatory standards.

Introduction and Scientific Rationale

2-(4-Methoxyphenyl)ethylamine (CAS 55-81-2) is a primary amine with a molecular weight of 151.21 g/mol .[3] Its structure, featuring a methoxy-substituted phenyl ring and an ethylamine side chain, makes it a subject of study for its potential interactions with neurotransmitter systems.[1] Given its potential biological activity and role as a synthetic intermediate, a reliable and sensitive analytical method is crucial for its accurate quantification in diverse matrices, such as biological fluids or in-process manufacturing samples.

LC-MS/MS was selected as the analytical platform due to its unparalleled sensitivity, specificity, and speed. This technique allows for the precise measurement of the target analyte even in complex mixtures by separating it chromatographically and then detecting it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern. The method development process described follows a logical progression, ensuring that each parameter is optimized for robust and reproducible results, in alignment with international guidelines on analytical procedure validation.[4][5][6]

Method Development: A Causality-Driven Approach

The development of a robust analytical method is not merely a procedural checklist but a systematic investigation into the analyte's physicochemical properties to establish optimal conditions.

Analyte & Mass Spectrometry Characterization

The foundational step is the characterization of 2-(4-Methoxyphenyl)ethylamine for mass spectrometric detection.

  • Ionization: The ethylamine functional group (-NH2) is basic and readily accepts a proton. Therefore, Electrospray Ionization (ESI) in positive ion mode was chosen to generate the protonated molecule [M+H]+, which is the precursor ion for MS/MS analysis.[7]

  • Precursor and Product Ion Selection: Direct infusion of a standard solution of 2-(4-Methoxyphenyl)ethylamine into the mass spectrometer allows for the determination of the most abundant and stable precursor ion and its characteristic product ions upon collision-induced dissociation (CID).

    • Precursor Ion ([M+H]+): With a molecular formula of C9H13NO, the monoisotopic mass is 151.10. The expected precursor ion is m/z 152.1.[3]

    • Product Ions: The most common fragmentation pathway for phenethylamines involves the neutral loss of ammonia (NH3), resulting from the cleavage of the C-C bond beta to the aromatic ring. This yields a stable fragment. A secondary fragment can also be selected for confirmation. Based on spectral database information, the primary transition is the loss of the ethylamine group.[3][8]

Chromatographic Separation Strategy

The goal of liquid chromatography is to separate the analyte from matrix components to minimize ion suppression and ensure accurate quantification.[9]

  • Stationary Phase: The methoxyphenyl group imparts significant hydrophobic character to the molecule. A reversed-phase column, such as a C18, is therefore the logical choice for retaining and separating the analyte from more polar matrix components.[10][11]

  • Mobile Phase: A mobile phase consisting of water and an organic solvent (acetonitrile or methanol) is standard for reversed-phase chromatography. The addition of an acid modifier, such as 0.1% formic acid, serves a dual purpose: it protonates the amine analyte, improving peak shape and retention consistency, and enhances ionization efficiency in the ESI source.[7][10]

  • Gradient Elution: A gradient elution, starting with a high aqueous content and progressively increasing the organic solvent percentage, ensures that the analyte is eluted as a sharp, symmetrical peak while minimizing the analysis run time.[12]

Sample Preparation: Ensuring Recovery and Cleanliness

Effective sample preparation is critical for method accuracy and longevity of the LC-MS/MS system. The primary objectives are to efficiently extract the analyte from the matrix and remove potential interferences like proteins and phospholipids.[13] For a biological matrix such as plasma or serum, protein precipitation is a straightforward and effective technique. It involves adding a water-miscible organic solvent (e.g., acetonitrile) to denature and precipitate proteins, leaving the analyte in the supernatant.[13]

Detailed Experimental Protocols

Materials and Reagents
  • Analyte: 2-(4-Methoxyphenyl)ethylamine reference standard (≥98% purity).[14][15]

  • Internal Standard (IS): Stable isotope-labeled 2-(4-Methoxyphenyl)ethylamine-d4 (or a suitable analog such as 2-(3,4-dimethoxyphenyl)ethylamine).

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (LC-MS grade, ≥99%).

  • Sample Matrix: Control human plasma (or other relevant matrix).

Instrumentation: LC-MS/MS System and Conditions

A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is required.

Table 1: Optimized Liquid Chromatography Parameters

ParameterConditionRationale
LC System ACQUITY UPLC H-Class or equivalentProvides high resolution and fast analysis times.
Column ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mmC18 chemistry provides optimal retention for the analyte; small particle size enhances efficiency.[10]
Mobile Phase A Water + 0.1% Formic AcidAqueous phase for reversed-phase separation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for elution; formic acid aids protonation.[10]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to ensure sharp peaks and efficient ionization.[16]
Column Temp. 40 °CImproves peak shape and reduces viscosity, leading to lower backpressure.[11]
Injection Volume 5 µLA small volume minimizes potential matrix effects.
Gradient Program Time (min)%B
0.05
0.55
4.095
5.095
5.15
7.05

Table 2: Optimized Mass Spectrometry Parameters

ParameterConditionRationale
MS System Triple Quadrupole Mass SpectrometerEnables highly selective Multiple Reaction Monitoring (MRM).
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic amine group is readily protonated.
IonSpray Voltage +4500 VOptimizes the formation of gas-phase ions.
Temperature 550 °CFacilitates desolvation of the mobile phase.
Curtain Gas 30 psiPrevents neutral molecules from entering the mass analyzer.
Collision Gas Nitrogen, 8 psiUsed for collision-induced dissociation in the collision cell.
MRM Transitions Analyte Q1 (m/z)
4-MPEA (Quantifier)152.1
4-MPEA (Qualifier)152.1
ISTBD
Standard and Sample Preparation Protocol

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of 2-(4-Methoxyphenyl)ethylamine in methanol.

  • Prepare a 1 mg/mL stock solution of the Internal Standard (IS) in methanol.

  • Serially dilute the stock solutions with 50:50 methanol:water to prepare working standards for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

2. Sample Preparation (Protein Precipitation Method):

  • Pipette 100 µL of the sample (plasma, urine, etc.) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (e.g., 100 ng/mL) and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Method Validation: A Self-Validating System

To ensure the method is fit for its intended purpose, a full validation was performed according to the principles outlined in the ICH Q2(R2) and FDA guidelines for bioanalytical method validation.[4][6][17][18]

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance CriteriaPurpose
Specificity & Selectivity No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte and IS in blank matrix samples.To ensure the signal is unequivocally from the analyte.[4]
Linearity & Range Calibration curve with r² ≥ 0.995 over the range of 1-1000 ng/mL. Back-calculated standards within ±15% of nominal.To demonstrate a direct correlation between concentration and response.[4]
Accuracy & Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ) for QC samples (Low, Mid, High).To confirm the method's closeness to the true value and its reproducibility.[17][18]
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve (1 ng/mL) with accuracy and precision within ±20%.Defines the lower limit for reliable quantification.
Matrix Effect The coefficient of variation (%CV) of the IS-normalized matrix factor across different lots of matrix should be ≤ 15%.To assess the impact of matrix components on ionization efficiency.
Extraction Recovery Recovery should be consistent and reproducible across the concentration range.To measure the efficiency of the sample preparation process.
Stability Analyte stable in matrix after 3 freeze-thaw cycles, 24 hours at room temp, and 30 days at -80°C (concentration within ±15% of nominal).To define acceptable sample handling and storage conditions.

Visualized Workflows

Diagrams provide a clear, high-level overview of the procedural and logical flows, enhancing reproducibility and understanding.

MethodDevelopment cluster_0 Phase 1: Parameter Optimization cluster_1 Phase 2: Method Validation Analyte Analyte Characterization (4-MPEA) MS_Tune MS Tuning (Precursor/Product Ions) Analyte->MS_Tune Physicochemical Properties LC_Dev LC Method Development (Column, Mobile Phase) MS_Tune->LC_Dev m/z Info Sample_Prep Sample Prep Selection (Protein Precipitation) LC_Dev->Sample_Prep Chromatographic Needs Validation Full Method Validation (ICH Q2 Guidelines) Sample_Prep->Validation Optimized Method Selectivity Selectivity Validation->Selectivity Linearity Linearity Validation->Linearity Accuracy Accuracy/Precision Validation->Accuracy Stability Stability Validation->Stability Final_Method Final Validated Protocol Validation->Final_Method

Caption: Logical flow of the LC-MS/MS method development and validation process.

ExperimentalWorkflow start Start: Biological Sample add_is 1. Add Internal Standard (IS) start->add_is precip 2. Add Acetonitrile (Protein Precipitation) add_is->precip vortex 3. Vortex precip->vortex centrifuge 4. Centrifuge vortex->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant inject 6. Inject into LC-MS/MS System supernatant->inject analysis 7. Data Acquisition (MRM Mode) inject->analysis quant 8. Quantify vs. Calibration Curve analysis->quant end End: Final Concentration quant->end

Caption: Step-by-step experimental workflow for sample analysis.

Conclusion

The LC-MS/MS method presented here is demonstrated to be robust, sensitive, and selective for the quantification of 2-(4-Methoxyphenyl)ethylamine. The detailed protocols for instrument setup, sample preparation, and the comprehensive validation data confirm that this method is fit-for-purpose and suitable for applications in regulated environments, including pharmaceutical development and clinical research. This application note serves as a complete guide, empowering scientists to implement this method with confidence, ensuring data of the highest integrity and reliability.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4657, O-Methyltyramine. [Link]

  • MDPI. (2012, July 2). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. [Link]

  • Agilent. (2019, September 16). Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • Patsnap. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link]

  • National Institutes of Health. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. [Link]

  • Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • National Center for Biotechnology Information. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. [Link]

  • ResearchGate. (2025, August 7). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. [Link]

  • Phenomenex. SAMPLE PREPARATION. [Link]

  • National Institutes of Health. (2014, November 13). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

  • Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. [Link]

  • Shared Research Facilities. (2014, December 28). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. [Link]

  • US EPA. Development of LC/MS/MS Methods for the Analysis of Chemicals. [Link]

  • MassBank. (2020, December 27). 2-(4-Methoxyphenyl)ethylamine. [Link]

  • National Center for Biotechnology Information. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. [Link]

  • CHIMIA. Development of an LC-MS/MS Method for the Assessment of Selected Active Pharmaceuticals and Metabolites in Wastewaters. [Link]

  • Restek. Method Development Considerations for the LC-MS/MS Analysis of Drugs. [Link]

  • CHIMIA. Development of an LC-MS/MS Method for the Assessment of Selected Active Pharmaceuticals and Metabolites in Wastewaters of. [Link]

  • Restek. Method Development Considerations for the LC-MS/MS Analysis of Drugs. [Link]

  • YouTube. (2024, November 25). LC-MS/MS Method Development for Drug Analysis. [Link]

Sources

Application Note: Lifecycle Management of 2-(4-Methoxyphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide defines the protocol for the safe handling, storage, and quality assurance of 2-(4-Methoxyphenyl)ethylamine (CAS: 55-81-2), also known as 4-Methoxyphenethylamine (4-MeO-PEA) or O-Methyltyramine.

While structurally simple, this primary amine presents a dual challenge in research environments:

  • Chemical Instability: It exhibits high reactivity toward atmospheric carbon dioxide, leading to rapid "amine blush" (carbamate formation) that compromises stoichiometric accuracy in synthesis.

  • Biological Potency: As a structural analog to tyramine and a Trace Amine-Associated Receptor 1 (TAAR1) agonist, it possesses pharmacological activity that necessitates strict exposure controls beyond standard organic bases.

This document provides a self-validating workflow for researchers to maintain compound integrity and personnel safety.

Physicochemical Profile & Hazard Identification

Table 1: Critical Chemical Data

PropertySpecificationNotes
CAS Number 55-81-2
Molecular Weight 151.21 g/mol
Physical State Liquid (Free Base)Colorless to pale yellow.[1][2] Darkens upon oxidation.
Boiling Point 138-140 °C @ 20 mmHgHigh boiling point makes removal difficult; avoid excess.
Density 1.032 g/mLDenser than water.
Basicity (pKa) ~9.8 (Estimated)Strong base; forms stable salts with mineral acids.
Flash Point >110 °C

Risk Assessment:

  • Corrosivity (H314): Causes severe skin burns and eye damage. The lipophilic nature of the methoxy group facilitates skin absorption.

  • Acute Toxicity (H302): Harmful if swallowed.[3]

  • Target Organ Toxicity: Potential CNS stimulation due to structural similarity to neurotransmitters.

Mechanism of Instability: The "Amine Blush"

Expertise Insight: Many researchers attribute the white crust forming on 4-MeO-PEA caps to "oxidation." This is technically incorrect. The primary failure mode is carbonylation .

Primary amines react reversibly with atmospheric


 to form carbamic acid, which then reacts with another equivalent of amine to form a stable carbamate salt (Amine Blush).



Consequence: If your liquid amine has a white crust, your effective molecular weight has changed. Using this degraded reagent without correction will lead to stoichiometric errors in sensitive reactions (e.g., amide couplings, reductive aminations).

Storage Protocol: The Inert Barrier System

To prevent carbonylation and oxidation, the following storage hierarchy is mandatory.

Protocol A: Long-Term Storage (>1 Week)
  • Container: Amber glass vial with a PTFE-lined septum cap.

  • Atmosphere: The headspace MUST be purged with dry Argon or Nitrogen. Argon is preferred as it is heavier than air and forms a better blanket over the liquid surface.

  • Temperature: Store at 2–8°C . Cold storage slows the kinetics of oxidation (yellowing), while the inert gas prevents carbonylation.

  • Secondary Containment: Store the vial inside a desiccator or a sealed bag containing activated silica gel packets to manage humidity.

Protocol B: Handling Decision Logic

The following diagram illustrates the decision process for handling based on the compound's physical state (Salt vs. Free Base).

StorageLogic Start Received 4-MeO-PEA CheckForm Check Form Start->CheckForm Salt HCl Salt (Solid) CheckForm->Salt Solid Liquid Free Base (Liquid) CheckForm->Liquid Liquid Desiccator Store in Desiccator (Room Temp) Salt->Desiccator Weighing Open Weighing Allowed Desiccator->Weighing InertCheck Is Headspace Inert? Liquid->InertCheck Purge Purge with Ar/N2 InertCheck->Purge No Storage Store at 2-8°C (Dark) InertCheck->Storage Yes Purge->Storage

Figure 1: Decision matrix for storage conditions based on chemical form. Note that the free base requires significantly more stringent controls than the hydrochloride salt.

Safe Dispensing Protocol (Free Base)

Objective: Dispense the liquid amine without exposing the bulk stock to atmospheric moisture or


.

Equipment:

  • Schlenk line (or Nitrogen balloon with needle).

  • Gas-tight syringe (Hamilton type) or oven-dried glass syringe.

  • Septum-capped reaction vessel.

Step-by-Step Methodology:

  • Equilibration: Allow the stored vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture immediately, hydrolyzing the amine.

  • Positive Pressure: Insert a needle connected to an inert gas source (low pressure) into the septum of the stock vial.

  • Withdrawal: Insert the syringe needle through the septum. Withdraw the required volume. The inert gas line will backfill the void volume, preventing air ingress.

  • Transfer: Inject the amine directly into the septum-capped, pre-purged reaction vessel.

  • Seal: Remove the gas line from the stock vial and wrap the cap with Parafilm for storage.

Quality Control & Self-Validation

How do you verify if your 4-MeO-PEA has degraded?

Method 1: The Visual "Crust" Test

  • Observation: Inspect the threads of the bottle cap.

  • Result: White solid deposits indicate carbamate formation.

  • Action: If crust is present, the liquid inside may still be viable, but the concentration is suspect. Filtration under inert gas is required.

Method 2: H-NMR Validation (The Gold Standard) Run a standard proton NMR in


.
  • Pure Compound: Distinct triplets for the ethyl chain (~2.7 ppm and ~2.9 ppm).

  • Degraded (Carbamate): Broadening of NH signals and appearance of new methylene signals slightly downfield from the main ethyl peaks due to the electron-withdrawing effect of the carboxylate.

Emergency & Disposal Procedures

Workflow for Spills: Do not wipe with paper towels immediately (exothermic reaction with cellulose possible).

SpillResponse Spill Liquid Spill (>5mL) Evacuate Evacuate Area (Vapors are Irritant) Spill->Evacuate PPE Don PPE: Resp, Goggles, Nitrile Evacuate->PPE Absorb Cover with Sand/Vermiculite PPE->Absorb Neutralize Treat with Dilute Acetic Acid Absorb->Neutralize Dispose hazardous Waste (Basic Organic) Neutralize->Dispose

Figure 2: Emergency response workflow for significant laboratory spills.

Disposal:

  • Dissolve in a combustible solvent (e.g., ethanol).

  • Dispose of as Basic Organic Waste .

  • Never dispose of down the drain; it is toxic to aquatic life.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 4-Methoxyphenethylamine. MilliporeSigma.[3][4]

  • PubChem. (2023). Compound Summary: 2-(4-Methoxyphenyl)ethylamine.[1][4][5][6][7] National Library of Medicine.

  • Heldebrant, D. J., et al. (2008). The Reaction of CO2 with Non-Nucleophilic Strong Bases. Journal of Organic Chemistry. (Mechanistic basis for amine-CO2 interaction).

  • ChemicalBook. (2023). 4-Methoxyphenethylamine Properties and Safety.

Sources

Application Note: Pharmacological Characterization of TAAR1 Signaling using 2-(4-Methoxyphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the standardized protocol for treating mammalian cell cultures with 2-(4-Methoxyphenyl)ethylamine (also known as O-Methyltyramine or 4-Methoxy-phenethylamine). This compound is a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1) , a G protein-coupled receptor (GPCR) implicated in dopaminergic regulation, neuropsychiatric disorders, and metabolic homeostasis.[1][2]

Unlike classical monoamines, trace amines have rapid turnover rates and specific solubility requirements. This guide addresses the critical challenges of working with this compound: preventing oxidation, ensuring receptor specificity, and optimizing signal-to-noise ratios in cAMP accumulation assays.

Compound Properties & Handling

Successful cellular assays begin with precise compound handling. 2-(4-Methoxyphenyl)ethylamine is available as a free base (liquid) or a hydrochloride salt (solid). This protocol is optimized for the Hydrochloride (HCl) salt , which offers superior stability and water solubility.

Table 1: Physicochemical Properties
PropertyDetail
IUPAC Name 2-(4-methoxyphenyl)ethanamine
Common Synonyms O-Methyltyramine, PMPEA, 4-Methoxy-phenethylamine
CAS Number 55-81-2 (Free base) / 645-58-9 (HCl salt)
Molecular Weight 151.21 g/mol (Free base) / 187.67 g/mol (HCl salt)
Target Receptor TAAR1 (Agonist)
Solubility Water (HCl salt: >20 mg/mL); DMSO (Free base: >50 mg/mL)
Storage -20°C, desiccated. Protect from light.
Stock Solution Preparation Workflow

Expert Insight: While the HCl salt is water-soluble, preparing the primary stock in anhydrous DMSO is recommended to prevent hydrolysis and bacterial growth during long-term storage.

StockPrep Start Solid Compound (HCl Salt) Weigh Weigh 18.77 mg Start->Weigh Dissolve Dissolve in 10 mL DMSO Weigh->Dissolve Target: 10 mM Aliquot Aliquot (50 µL) into amber tubes Dissolve->Aliquot Store Store at -20°C Aliquot->Store

Figure 1: Workflow for preparing a stable 10 mM stock solution. Using amber tubes prevents photo-oxidation.

Experimental Model: HEK293-hTAAR1

Because TAAR1 has low endogenous expression in most immortalized cell lines, the industry standard for pharmacological characterization is HEK293 cells stably transfected with human TAAR1 (HEK293-hTAAR1) .

  • Control Cell Line: Non-transfected HEK293 cells (Mock) must be run in parallel to rule out off-target effects on endogenous adrenergic receptors.

  • Culture Media: DMEM High Glucose + 10% Fetal Bovine Serum (FBS) + G418 (selection antibiotic).

Protocol: cAMP Accumulation Assay

TAAR1 couples primarily to the G


s  protein, leading to adenylyl cyclase activation and cAMP production. This protocol uses a homogeneous time-resolved fluorescence (HTRF) or luminescent biosensor (e.g., GloSensor) approach.
Critical Reagents
  • Assay Buffer: HBSS + 20 mM HEPES (pH 7.4). Avoid serum during treatment.[3][4]

  • IBMX (3-Isobutyl-1-methylxanthine): A non-selective phosphodiesterase (PDE) inhibitor.

    • Mechanism:[5][6][7] Without IBMX, endogenous PDEs rapidly degrade the cAMP generated by TAAR1 activation, blunting the signal.

  • Positive Control:

    
    -Phenylethylamine (
    
    
    
    -PEA) or Tyramine (10
    
    
    M).
Step-by-Step Procedure
  • Cell Seeding (Day 0):

    • Harvest HEK293-hTAAR1 cells using Accutase (gentler than Trypsin).

    • Seed 20,000 cells/well in a 96-well white-walled plate (poly-D-lysine coated).

    • Incubate overnight at 37°C, 5% CO

      
      .
      
  • Starvation & Pre-incubation (Day 1):

    • Why: Serum contains trace amines (tyramine) and amine oxidases that interfere with the assay.

    • Remove culture media and wash once with warm HBSS.

    • Add 45 µL of Assay Buffer containing 500 µM IBMX .

    • Incubate for 30 minutes at 37°C.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of 2-(4-Methoxyphenyl)ethylamine in Assay Buffer + IBMX.

    • Concentration Range: 100 µM down to 1 nM (Logarithmic scale).

    • Add 5 µL of 10x compound solution to the cells (Final volume: 50 µL).

    • Vehicle Control: 0.1% DMSO (Final).

    • Incubate for 45 minutes at 37°C.

  • Detection:

    • Add detection reagents (Lysis buffer + cAMP antibody/tracer) per kit manufacturer instructions.

    • Incubate 1 hour at Room Temperature.

    • Read plate on a multimode microplate reader.

Signaling Pathway Visualization[8]

TAAR1_Pathway Ligand 2-(4-Methoxyphenyl) ethylamine TAAR1 TAAR1 (GPCR) Ligand->TAAR1 Binding Gs Gαs Protein TAAR1->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Accumulation) AC->cAMP Synthesis ATP ATP ATP->AC PDE PDEs cAMP->PDE Degradation PKA PKA cAMP->PKA IBMX IBMX (Inhibitor) IBMX->PDE Blocks CREB p-CREB PKA->CREB Phosphorylation

Figure 2: The Gs-coupled signaling cascade. Note the critical role of IBMX in blocking PDE-mediated cAMP degradation.

Data Analysis & Expected Results

Calculation[9]
  • Normalize Raw Relative Light Units (RLU) or FRET ratios to the "Max Response" (10 µM Tyramine) and "Min Response" (Vehicle).

  • Plot Log[Agonist] (M) vs. % Response .

  • Fit data using a non-linear regression (4-parameter logistic equation):

    
    
    
Acceptance Criteria
  • Z-Factor: > 0.5 (Indicates a robust assay).

  • Expected EC

    
    :  0.5 µM – 5.0 µM for 2-(4-Methoxyphenyl)ethylamine at human TAAR1 [1, 3].
    
  • Hill Slope: ~1.0 (Standard varying slope).

Safety & Toxicology

While 2-(4-Methoxyphenyl)ethylamine is a valuable probe, it is structurally related to amphetamines and tyramine.

  • Cytotoxicity Check: Perform an MTT or CellTiter-Glo assay if treating cells for >4 hours. High concentrations (>100 µM) may induce non-specific toxicity due to pH shifts or membrane intercalation.

  • MAO Interaction: This compound may act as a substrate or inhibitor for Monoamine Oxidases (MAO-A/B) [4]. If using cells with high endogenous MAO expression (e.g., SH-SY5Y), include an MAO inhibitor (e.g., Pargyline) to prevent ligand depletion.

References

  • Borowsky, B., et al. (2001). Trace amines: Identification of a family of mammalian G protein-coupled receptors.[8][9] Proceedings of the National Academy of Sciences, 98(16), 8966–8971. Link

  • Bunzow, J. R., et al. (2001). Amphetamine, 3,4-methylenedioxymethamphetamine, and other amine substituted analogues are potent agonists for the trace amine receptor 1.[8] Molecular Pharmacology, 60(6), 1181–1188. Link

  • Lindemann, L., & Hoener, M. C. (2005). A renaissance in trace amines inspired by a novel GPCR family. Trends in Pharmacological Sciences, 26(5), 274–281. Link

  • PubChem. Compound Summary for CID 11164, 4-Methoxyphenethylamine. National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of secondary amines from primary amines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SEC-AMINE-OPT-2024
Subject: Optimization of Reaction Conditions for Primary Secondary Amine Conversion
Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction & Scope

Welcome to the Advanced Synthesis Support Center. You are accessing this guide because your workflow for synthesizing secondary amines is hitting a bottleneck—likely due to over-alkylation (tertiary amine formation) , chemoselectivity issues , or catalyst deactivation .

This guide is not a textbook; it is a troubleshooting system designed to isolate your specific failure mode and provide a validated protocol to fix it. We focus on the two most robust pathways in modern medicinal chemistry: Reductive Amination (for alkyl halides/carbonyls) and Buchwald-Hartwig Coupling (for aryl halides).

Decision Matrix: Select Your Protocol

Before proceeding, verify you are applying the correct methodology for your electrophile.

MethodSelection Start Starting Material: Primary Amine (R-NH2) Electrophile Select Electrophile Start->Electrophile Aldehyde Aldehyde/Ketone Electrophile->Aldehyde ArylHalide Aryl Halide (Cl, Br, I, OTf) Electrophile->ArylHalide AlkylHalide Alkyl Halide Electrophile->AlkylHalide Reductive Protocol A: Reductive Amination (STAB or Ti-mediated) Aldehyde->Reductive High Selectivity Buchwald Protocol B: Buchwald-Hartwig (Pd-Catalysis) ArylHalide->Buchwald Standard Direct Protocol C: Direct Alkylation (High Risk: Over-alkylation) AlkylHalide->Direct Avoid if possible

Figure 1: Decision tree for selecting the optimal synthetic route based on electrophile availability.

Protocol A: Reductive Amination (The Gold Standard)

Context: This is the most reliable method for aliphatic secondary amines. Common Failure Mode: Formation of tertiary amines (dialkylation) or incomplete conversion of ketones.

The "STAB" System (Sodium Triacetoxyborohydride)

Unlike Sodium Cyanoborohydride (


), Sodium Triacetoxyborohydride (

or STAB) is non-toxic and, critically, does not reduce aldehydes/ketones at a significant rate, only the iminium ion. This kinetic selectivity is the key to preventing side reactions.
Troubleshooting & Optimization Table
SymptomDiagnosisCorrective ActionMechanism
Tertiary Amine Impurity Imine reduced too fast; aldehyde excess reacting with product.Stepwise Addition: Form imine first (1h), then add STAB. Maintain 1:1 stoichiometry.Steric bulk of STAB suppresses attack on the secondary amine product.
Low Yield (Ketones) Enamine formation favored or steric hindrance.[1]Add Lewis Acid: Add 1.5 eq Titanium(IV) isopropoxide (

).

acts as a Lewis acid and water scavenger, driving equilibrium to the imine.
Gel/Emulsion in Workup Boron-amine complexes.Quench: Use aqueous

or Rochelle's Salt.
Breaks down the boron-nitrogen coordination.
Validated Protocol: Ti-Mediated Reductive Amination

Use when reacting hindered ketones or electron-deficient amines.

  • Imine Formation:

    • Charge reaction vessel with Primary Amine (1.0 equiv) and Ketone (1.0–1.1 equiv).

    • Add neat Titanium(IV) isopropoxide (1.2–1.5 equiv). Caution: Exothermic.

    • Stir at RT for 1–4 hours. (The mixture will become viscous/solidify).

  • Reduction:

    • Dilute with Ethanol or THF (dry).

    • Add Sodium Borohydride (

      
      )  (1.5 equiv) carefully. Note: We use stronger 
      
      
      
      here because the intermediate is a titanated species, not a free imine.
    • Stir for 2–8 hours.

  • Workup (Critical):

    • Quench with

      
       aqueous 
      
      
      
      (or water). A white
      
      
      precipitate will form.
    • Filter through Celite. The filtrate contains your pure secondary amine.

Protocol B: Buchwald-Hartwig Amination (Aryl Coupling)

Context: Coupling primary amines with aryl halides. Common Failure Mode:


-hydride elimination (reduction of aryl halide) or catalyst poisoning.
The Ligand Selection Guide

Success depends almost entirely on the ligand. We follow the "Generational" approach established by the Buchwald group.

BuchwaldCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Aryl Halide AmineBind Amine Binding (Ar-Pd-NH2R) OxAdd->AmineBind Primary Amine Deprotonation Deprotonation (Base Required) AmineBind->Deprotonation NaOtBu / Cs2CO3 RedElim Reductive Elimination (Product Release) Deprotonation->RedElim RedElim->Pd0 Regeneration

Figure 2: Simplified catalytic cycle. The ligand (L) must prevent Pd-black formation and facilitate the difficult reductive elimination step.

Troubleshooting & Optimization Table
Substrate ClassRecommended LigandBase / SolventWhy?
Primary Alkyl Amines BrettPhos or RuPhos

/ Dioxane
Bulky ligands prevent

-hydride elimination and allow reductive elimination of the electron-rich amine.
Anilines (Weak Nucleophiles) XPhos or DavePhos

/ t-Amyl Alcohol
Requires a ligand that increases the electrophilicity of the Pd(II) center.
Base-Sensitive Substrates BrettPhos

/ Toluene
Weak bases require highly active precatalysts (e.g., BrettPhos Pd G3).
Critical "Self-Validating" Check:
  • The Color Test: If your reaction mixture turns black (precipitated Pd) within 10 minutes, your ligand is not stabilizing the Pd(0) species.

    • Fix: Switch to a precatalyst (e.g., XPhos Pd G3 ) rather than mixing

      
       + Ligand in situ. Precatalysts ensure a 1:1 Pd:Ligand ratio and exclude oxygen during the critical activation phase.
      

FAQ: Rapid-Fire Troubleshooting

Q: Can I use direct alkylation (R-NH2 + R-Br) to make secondary amines? A: Avoid. Primary amines are less nucleophilic than the resulting secondary amine product. Once the secondary amine forms, it reacts faster with the alkyl halide than the starting material, leading to tertiary amines and quaternary salts.

  • Exception: If you use a massive excess of primary amine (10:1), you can statistically favor the mono-alkylated product, but this is wasteful. Use Reductive Amination instead.

Q: My reductive amination stalled. I see the imine spot on TLC, but it won't reduce. A: You likely have a steric issue or insufficient acid catalysis.

  • Fix: Add 5% Acetic Acid (AcOH) to the reaction. Protonating the imine makes it significantly more electrophilic and susceptible to hydride attack.

Q: How do I remove excess primary amine after the reaction? A: Use a scavenger resin (e.g., Isocyanate resin or Benzaldehyde resin).

  • Add resin to the crude mixture, shake for 2 hours, and filter. The resin reacts with the primary amine, leaving the secondary amine in solution.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][1][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[2][5]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[2]

Sources

Technical Support Center: Interference of 2-(4-Methoxyphenyl)ethylamine in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for managing interference caused by 2-(4-Methoxyphenyl)ethylamine in fluorescence-based assays. This resource is intended for researchers, scientists, and drug development professionals who are encountering unexpected or confounding results when using this compound in their experiments.

Introduction to the Challenge

2-(4-Methoxyphenyl)ethylamine is a compound of interest in various fields, including medicinal chemistry and pharmacology, due to its structural similarity to neurotransmitters.[1] However, its aromatic methoxyphenyl group can give rise to intrinsic fluorescence, a property that can significantly interfere with fluorescence-based assays. This interference can manifest as false positives, false negatives, or a general lack of assay robustness, ultimately compromising the integrity of experimental data.[2][3][4]

This guide provides a structured approach to understanding, identifying, and mitigating the interference caused by 2-(4-Methoxyphenyl)ethylamine.

Frequently Asked Questions (FAQs)

Q1: What is compound interference in fluorescence-based assays?

A: Compound interference occurs when a substance in your sample, other than the intended analyte, alters the fluorescence signal, leading to inaccurate measurements. This can happen through several mechanisms, including the compound itself being fluorescent (autofluorescence) or the compound absorbing the excitation or emission light of the fluorophore (quenching).[]

Q2: Does 2-(4-Methoxyphenyl)ethylamine exhibit intrinsic fluorescence?

A: Yes. The 4-methoxyphenyl group, an aromatic ring system, is a known fluorophore. Aromatic structures can absorb ultraviolet (UV) or visible light and re-emit it at a longer wavelength, a phenomenon known as intrinsic fluorescence.[6][7] The presence of the methoxy group can further influence its fluorescent properties.[1]

Q3: How can the intrinsic fluorescence of 2-(4-Methoxyphenyl)ethylamine affect my assay results?

A: The intrinsic fluorescence of 2-(4-Methoxyphenyl)ethylamine can lead to artificially high fluorescence readings. If the compound's emission spectrum overlaps with that of your assay's fluorophore, it can be misinterpreted as a positive signal, leading to false-positive results.[4]

Q4: Can 2-(4-Methoxyphenyl)ethylamine cause fluorescence quenching?

A: Yes, it is possible. Aromatic compounds can sometimes quench the fluorescence of other molecules through processes like photoinduced electron transfer (PET) or the formation of non-fluorescent ground-state complexes.[][8][9] This would lead to a decrease in the detected signal and could result in false-negative interpretations of your data.

Troubleshooting Guide: Identifying and Mitigating Interference

If you suspect that 2-(4-Methoxyphenyl)ethylamine is interfering with your fluorescence-based assay, follow these steps to diagnose and address the issue.

Step 1: Characterize the Intrinsic Fluorescence of 2-(4-Methoxyphenyl)ethylamine

Objective: To determine the excitation and emission spectra of 2-(4-Methoxyphenyl)ethylamine under your specific assay conditions.

Protocol:

  • Prepare a solution of 2-(4-Methoxyphenyl)ethylamine in your assay buffer at the highest concentration you plan to use in your experiments.

  • Run a blank measurement using only the assay buffer to establish the background fluorescence.

  • Perform a fluorescence scan using a spectrophotometer.

    • Scan a range of excitation wavelengths (e.g., 250-500 nm) and measure the emission spectrum for each.

    • Identify the excitation maximum (λex) and emission maximum (λem) of 2-(4-Methoxyphenyl)ethylamine.

  • Compare the spectra of 2-(4-Methoxyphenyl)ethylamine with the known spectra of your assay's fluorophore. Significant overlap indicates a high potential for interference.

Step 2: Assess the Impact on Your Assay Signal

Objective: To quantify the contribution of 2-(4-Methoxyphenyl)ethylamine to the total fluorescence signal in your assay.

Workflow:

Caption: Workflow to diagnose interference type.

Experimental Controls:

Control Experiment Components Present Purpose
Compound-Only Control Assay buffer, 2-(4-Methoxyphenyl)ethylamineTo measure the direct fluorescence of the compound.
No-Enzyme/No-Substrate Control All assay components except the enzyme or substrate, plus 2-(4-Methoxyphenyl)ethylamineTo identify non-specific interactions or inhibition.[3]
Full Assay Control All assay components, plus 2-(4-Methoxyphenyl)ethylamineTo observe the total effect of the compound on the assay.

By comparing the fluorescence signals from these controls, you can determine whether the observed effect is due to autofluorescence, quenching, or another mechanism.

Step 3: Mitigation Strategies

If interference is confirmed, consider the following strategies to minimize its impact.

Strategy 1: Shift to Longer Wavelength Fluorophores

Rationale: Many interfering compounds, including those with aromatic structures, tend to fluoresce at shorter wavelengths (in the UV to blue/green range).[10][11] By using a fluorophore that is excited and emits at longer, red-shifted wavelengths (e.g., Cy5, Alexa Fluor 647), you can often reduce or eliminate the interference.[10][11]

Strategy 2: Increase Fluorophore Concentration

Rationale: In some cases, particularly in fluorescence polarization assays, increasing the concentration of the fluorescent tracer can overcome the interference from a weakly fluorescent compound.[11] This increases the signal-to-background ratio, making the contribution from the interfering compound less significant.

Strategy 3: Implement a Pre-read Step

Protocol:

  • Add all assay components, including 2-(4-Methoxyphenyl)ethylamine, but exclude the final reaction-initiating component (e.g., enzyme, substrate, or ATP).

  • Read the fluorescence of the plate. This measurement represents the background fluorescence, including the contribution from 2-(4-Methoxyphenyl)ethylamine.

  • Initiate the reaction and take the final fluorescence reading.

  • Subtract the pre-read values from the final values to correct for the compound's intrinsic fluorescence.

Strategy 4: Utilize an Orthogonal Assay

Rationale: If the interference cannot be easily mitigated, confirming your results with an alternative, non-fluorescence-based method is crucial.[3] This provides an independent validation of your findings.

Alternative Assay Formats:

Assay Type Principle Advantages
Luminescence-Based Assays Measures light produced by a chemical reaction.Less susceptible to interference from fluorescent compounds.
AlphaScreen®/AlphaLISA® Bead-based assay measuring singlet oxygen transfer.High sensitivity and resistance to interference from colored or fluorescent compounds.
Radiometric Assays Measures the incorporation of a radioactive isotope.Considered a gold standard, largely immune to compound interference.[10]
Label-Free Methods (e.g., SPR, ITC) Measures changes in mass or heat upon binding.Eliminates the need for any fluorescent labels.

Decision Tree for Mitigation:

Mitigation_Strategy A Interference Confirmed B Characterize Compound's Fluorescence Spectrum A->B C Is Spectrum Overlapping with Assay Fluorophore? B->C D Yes C->D E No C->E F Shift to Longer Wavelength Fluorophore D->F H Increase Fluorophore Concentration D->H G Implement Pre-read Correction Protocol E->G J Is Interference Still Significant? F->J G->J H->J I Utilize Orthogonal (Non-Fluorescent) Assay K Yes J->K L No J->L K->I M Problem Resolved L->M

Caption: Decision tree for selecting a mitigation strategy.

Conclusion

Interference from compounds like 2-(4-Methoxyphenyl)ethylamine is a common challenge in fluorescence-based assays. By systematically characterizing the nature of the interference and implementing appropriate mitigation strategies, researchers can ensure the accuracy and reliability of their experimental data. When in doubt, confirming findings with an orthogonal assay is a robust approach to validate your results.

References

  • Pope, A. J., Haupts, U. M., & Moore, K. J. (1999). Homogeneous fluorescence-based assays for kinases. Drug Discovery Today, 4(8), 358-367.
  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). Assay Guidance Manual.
  • BellBrook Labs. (2023). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs Website.
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.
  • CymitQuimica. (n.d.). CAS 55-81-2: 2-(4-Methoxyphenyl)ethylamine. CymitQuimica Website.
  • Turek-Etienne, T. C., Lei, M., & Terracciano, J. S. (2003). Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase. Journal of Biomolecular Screening, 8(2), 176-184.
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Valeur, B. (2001).
  • BMG LABTECH. (2004). Identification of false positives in a fluorescence polarization screen.
  • Taylor & Francis Online. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery.
  • National Institutes of Health. (n.d.). Intrinsic Fluorescence.

Sources

Cell toxicity issues with 2-(4-Methoxyphenyl)ethylamine at high concentrations

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cytotoxicity & Experimental Inconsistencies

Introduction: The "Hidden" Variables

Welcome to the technical support portal. If you are observing unexpected cell death, precipitation, or erratic dose-response curves with 2-(4-Methoxyphenyl)ethylamine (also known as O-Methyltyramine or 4-Methoxyphenethylamine), you are not alone.

While this compound is a valuable tool for studying Trace Amine-Associated Receptor 1 (TAAR1) signaling, its physicochemical properties and metabolic fate often introduce artifacts that mimic "toxicity" or mask true biological effects. This guide bypasses standard protocols to address the three specific failure modes we see in the field: Assay Interference , Physicochemical Stress , and MAO-Mediated Oxidative Damage .

Module 1: The "False" Toxicity (Assay Interference)

Symptom: You see high cell viability signals even in lethal doses, or conversely, high background noise in cell-free controls.

The Mechanism: 2-(4-Methoxyphenyl)ethylamine is a primary amine.[1] Primary amines can act as reducing agents in tetrazolium-based assays (MTT, MTS, WST-1). At high concentrations (>100 µM), the compound itself can non-enzymatically reduce the tetrazolium salt to formazan, creating a false signal of metabolic activity.

Diagnostic Step: Run a Cell-Free Control . Incubate your highest drug concentration in media without cells but with the MTT reagent. If it turns purple, your assay is compromised.

Solution: Switch to a non-redox endpoint.

Assay TypeCompatibilityRecommendation
MTT / MTS Low Avoid. High risk of abiotic reduction by the amine group [1].
Resazurin (AlamarBlue) Medium Use with caution; amines can interfere with fluorescence at high conc.
ATP (CellTiter-Glo) High Recommended. Luciferase reaction is not affected by the amine structure.
LDH Release High Recommended. Measures membrane integrity; unaffected by intracellular redox state.

Module 2: The "Chemical" Burn (Solubility & pH)

Symptom: Media changes color (phenol red turns yellow/purple) immediately upon addition, or "shards" appear on the cell monolayer.

The Mechanism:

  • pH Drift: As a free base, this amine is alkaline. If you are adding it directly to unbuffered media at mM concentrations, you are likely inducing alkalosis, not receptor-mediated toxicity.

  • Precipitation: The free base has poor water solubility compared to the HCl salt. "Shards" are often crystallized compound, not cell debris.

Troubleshooting Protocol:

  • Solvent Choice:

    • Free Base:[2][3] Dissolve in DMSO (Solubility ~60 mg/mL) [2]. Keep final DMSO concentration <0.5% to avoid vehicle toxicity.[4][5]

    • HCl Salt: Soluble in water/PBS.

  • The "Drop-Wise" Technique:

    • Do not add DMSO stock directly to the well.

    • Correct Method: Dilute the DMSO stock into pre-warmed (

      
      ) media in a separate tube. Vortex immediately. Check for precipitate. Then add to cells.
      

Module 3: The "Biological" Overload (MAO-Mediated Toxicity)

Symptom: True cell death (apoptosis) occurring at concentrations >50 µM, which is not blocked by receptor antagonists.

The Mechanism: This is the most overlooked biological artifact. 2-(4-Methoxyphenyl)ethylamine is a substrate for Monoamine Oxidases (MAO-A and MAO-B) . When you treat cells that express MAOs (e.g., hepatocytes, neuronal lines like SH-SY5Y), the enzyme metabolizes the amine. This reaction produces Hydrogen Peroxide (


)  and reactive aldehydes as byproducts.[6] The "toxicity" you see is often just oxidative stress from the 

, not a TAAR1-mediated effect [3].
Visualizing the Pathway

MAO_Toxicity Compound 2-(4-Methoxyphenyl)ethylamine Cell Cell Entry Compound->Cell MAO MAO-A / MAO-B (Mitochondrial Outer Membrane) Cell->MAO Substrate Binding Aldehyde Reactive Aldehydes MAO->Aldehyde H2O2 H2O2 (Hydrogen Peroxide) MAO->H2O2 Deamination Byproduct ROS Oxidative Stress (Mitochondrial Damage) H2O2->ROS Apoptosis Cell Death (Non-Receptor Mediated) ROS->Apoptosis Inhibitor Pargyline / Clorgyline (MAO Inhibitors) Inhibitor->MAO BLOCKS

Figure 1: The "MAO Trap." High concentrations of the amine are metabolized into toxic byproducts (


), causing cell death unrelated to the target receptor.
The Rescue Experiment (Validation Protocol)

To confirm if your toxicity is MAO-mediated, perform this rescue experiment:

  • Pre-treatment: Incubate cells with a non-toxic MAO inhibitor (e.g., Pargyline at 10 µM or Clorgyline at 1 µM) for 30 minutes.

  • Treatment: Add 2-(4-Methoxyphenyl)ethylamine at the toxic concentration.

  • Readout: Measure viability after 24 hours.

    • Result: If viability is restored, the toxicity was oxidative (metabolic), not receptor-driven.

    • Alternative: Co-treat with Catalase (100 U/mL) to scavenge extracellular

      
      .
      

Summary: Troubleshooting Decision Tree

Use this logic flow to identify your specific issue.

Troubleshooting_Tree Start Start: Unexpected Results ColorChange Did media change color immediately? Start->ColorChange Precipitate Are there shards/crystals? ColorChange->Precipitate No Check pH / Buffer with HEPES Check pH / Buffer with HEPES ColorChange->Check pH / Buffer with HEPES Yes AssaySignal Is Assay Signal Weird? (High background or variability) Precipitate->AssaySignal No Switch to DMSO Stock\nDilute into warm media Switch to DMSO Stock Dilute into warm media Precipitate->Switch to DMSO Stock\nDilute into warm media Yes CellDeath Is there true cell death? AssaySignal->CellDeath No Run Cell-Free Control\nSwitch to ATP Assay Run Cell-Free Control Switch to ATP Assay AssaySignal->Run Cell-Free Control\nSwitch to ATP Assay Yes Run MAO Inhibitor\nRescue Experiment Run MAO Inhibitor Rescue Experiment CellDeath->Run MAO Inhibitor\nRescue Experiment Yes

Figure 2: Step-by-step logic to isolate physicochemical vs. biological failure modes.

References

  • National Institutes of Health (NIH). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays. (Discusses primary amine reduction of tetrazolium salts).

  • Sigma-Aldrich. Product Specification: 4-Methoxyphenethylamine. (Physicochemical properties and solubility data).

  • National Institutes of Health (NIH). The metabolism of tyramine by monoamine oxidase A/B causes oxidative damage. (Mechanistic basis for amine-induced oxidative stress).

  • Frontiers in Pharmacology. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology. (Context on receptor vs. metabolic effects).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(4-Methoxyphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and research, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of two primary analytical techniques for the quantification of 2-(4-Methoxyphenyl)ethylamine (PMPEA), a key intermediate in the synthesis of various pharmaceuticals: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Beyond a simple juxtaposition, this document delves into the critical process of cross-validation, ensuring data integrity and consistency across different analytical platforms.

The choice of an analytical method is not arbitrary; it is a decision guided by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. For a compound like PMPEA, both HPLC-UV and GC-MS present viable, yet distinct, approaches to quantification. This guide will explore the nuances of each method, from sample preparation to data analysis, and provide a framework for their cross-validation, a process that is essential when methods are transferred between laboratories or when data from different analytical techniques need to be correlated.

The Imperative of Method Validation and Cross-Validation

Before delving into the specifics of each technique, it is crucial to understand the principles of method validation. As outlined in the International Council for Harmonisation (ICH) guideline Q2(R2), the objective of analytical procedure validation is to demonstrate that the procedure is fit for its intended purpose.[1][2][3] This involves assessing various parameters such as specificity, linearity, accuracy, precision, and robustness.

Cross-validation, in turn, is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[3] This is particularly important when a method is transferred to a different laboratory or when results from different analytical techniques are to be used interchangeably.[4] While the ICH M10 guideline on bioanalytical method validation discusses cross-validation, it does not stipulate specific acceptance criteria, leaving it to the scientific judgment of the analysts to assess the bias between methods.[5][6]

Comparative Analysis of HPLC-UV and GC-MS for PMPEA Quantification

The selection between HPLC-UV and GC-MS for the analysis of 2-(4-Methoxyphenyl)ethylamine hinges on a variety of factors including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Parameter High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.
Sample Volatility Not a limiting factor, suitable for non-volatile and thermally labile compounds.Requires the analyte to be volatile and thermally stable, or to be made so through derivatization.
Derivatization Generally not required for PMPEA.Often necessary for phenethylamines to improve volatility and chromatographic peak shape.[7]
Instrumentation Widely available in analytical laboratories.Common, but perhaps less ubiquitous than HPLC-UV systems.
Sensitivity Good, typically in the ng/mL range.[8]Very high, especially with selected ion monitoring (SIM), reaching low ng/mL to pg/mL levels.[8]
Selectivity Good, based on chromatographic retention time and UV absorbance spectrum.Excellent, based on retention time and the unique mass fragmentation pattern of the analyte.
Throughput Can be high, with relatively short run times.Can be lower due to the potential need for a derivatization step.
Matrix Effects Can be significant, requiring careful sample preparation and method development.Can also be affected by the matrix, but the selectivity of MS detection can mitigate this to some extent.[9]

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the quantification of 2-(4-Methoxyphenyl)ethylamine using HPLC-UV and GC-MS. These are presented as robust starting points for method development and validation in your laboratory.

Protocol 1: Quantification of 2-(4-Methoxyphenyl)ethylamine by HPLC-UV

This protocol is based on established methods for the analysis of phenethylamine derivatives.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a pH 3.0 phosphate buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm and 275 nm.

  • Injection Volume: 10 µL.

2. Reagent and Standard Preparation:

  • Mobile Phase A: 0.02 M potassium dihydrogen phosphate, adjusted to pH 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-(4-Methoxyphenyl)ethylamine reference standard and dissolve in 10 mL of mobile phase A.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with mobile phase A to cover the desired concentration range (e.g., 1-100 µg/mL).

3. Sample Preparation:

  • Accurately weigh the sample containing 2-(4-Methoxyphenyl)ethylamine and dissolve it in a known volume of mobile phase A to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Analysis and Quantification:

  • Inject the prepared standards and samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Determine the concentration of 2-(4-Methoxyphenyl)ethylamine in the samples from the calibration curve.

Protocol 2: Quantification of 2-(4-Methoxyphenyl)ethylamine by GC-MS with Derivatization

This protocol incorporates a derivatization step, which is often crucial for the successful GC-MS analysis of phenethylamines.

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

2. Reagent and Standard Preparation:

  • Derivatizing Agent: N-methyl-bis(trifluoroacetamide) (MBTFA) or Pentafluoropropionic anhydride (PFPA).

  • Solvent: Ethyl acetate or acetonitrile (GC grade).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-(4-Methoxyphenyl)ethylamine reference standard and dissolve in 10 mL of the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the solvent to cover the desired concentration range (e.g., 0.1-10 µg/mL).

3. Sample Preparation and Derivatization:

  • Accurately weigh the sample containing 2-(4-Methoxyphenyl)ethylamine and dissolve it in a known volume of the solvent to achieve a concentration within the calibration range.

  • To 100 µL of each standard and sample solution in a vial, add 50 µL of the derivatizing agent.

  • Cap the vials tightly and heat at 70 °C for 30 minutes.

  • Cool the vials to room temperature before injection.

4. Analysis and Quantification:

  • Inject 1 µL of the derivatized standards and samples into the GC-MS system.

  • In SIM mode, monitor characteristic ions of the derivatized 2-(4-Methoxyphenyl)ethylamine.

  • Construct a calibration curve by plotting the peak area of the target ion against the concentration of the standards.

  • Determine the concentration of 2-(4-Methoxyphenyl)ethylamine in the samples from the calibration curve.

Cross-Validation Workflow: Bridging the Methodological Divide

The cross-validation of the HPLC-UV and GC-MS methods is a critical step to ensure that the data generated by either technique is comparable and reliable. The following workflow outlines the key stages of this process.

CrossValidationWorkflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_comparison Comparison and Evaluation Phase define_protocol Define Cross-Validation Protocol define_acceptance Define Acceptance Criteria define_protocol->define_acceptance select_samples Select Representative Samples define_acceptance->select_samples analyze_hplc Analyze Samples by Validated HPLC-UV Method select_samples->analyze_hplc analyze_gcms Analyze Samples by Validated GC-MS Method select_samples->analyze_gcms data_compilation Compile Quantitative Results analyze_hplc->data_compilation analyze_gcms->data_compilation statistical_analysis Perform Statistical Analysis (e.g., Bland-Altman plot, t-test) data_compilation->statistical_analysis evaluate_acceptance Evaluate Against Acceptance Criteria statistical_analysis->evaluate_acceptance investigate_discrepancies Investigate Discrepancies evaluate_acceptance->investigate_discrepancies If criteria not met conclusion Draw Conclusion on Method Comparability evaluate_acceptance->conclusion If criteria met investigate_discrepancies->conclusion

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

The Logic Behind Experimental Choices

The design of these analytical methods and the cross-validation plan is rooted in established scientific principles and regulatory expectations.

  • Choice of HPLC Column and Mobile Phase: A C18 column is a versatile and robust choice for the separation of moderately polar compounds like PMPEA. The use of a buffered mobile phase at a slightly acidic pH ensures the consistent ionization state of the amine group, leading to reproducible retention times and sharp peak shapes.

  • Rationale for Derivatization in GC-MS: The primary amine group in PMPEA can interact with active sites in the GC inlet and column, leading to poor peak shape and reduced sensitivity. Derivatization with agents like MBTFA or PFPA masks this polar functional group, increasing the compound's volatility and thermal stability, which is essential for gas-phase analysis.[7]

  • Selection of SIM Mode in GC-MS: While full-scan mode is excellent for qualitative identification, Selected Ion Monitoring (SIM) significantly enhances the sensitivity and selectivity of the analysis by focusing the mass spectrometer on specific, characteristic fragment ions of the analyte. This is particularly advantageous for trace-level quantification in complex matrices.

  • Statistical Analysis in Cross-Validation: The comparison of results from two different methods requires more than a simple visual inspection. Statistical tools like the Bland-Altman plot can visually assess the agreement between the two methods, while a paired t-test can determine if there is a statistically significant difference between the means of the two sets of measurements.

Conclusion

Both HPLC-UV and GC-MS are powerful techniques for the quantification of 2-(4-Methoxyphenyl)ethylamine. The choice between them will depend on the specific requirements of the analysis, with HPLC-UV offering a more straightforward approach and GC-MS providing superior sensitivity and selectivity, albeit with the added complexity of derivatization.

Ultimately, the successful implementation of any analytical method relies on rigorous validation. The cross-validation of different analytical procedures is a testament to scientific diligence, ensuring that the data generated, regardless of the methodology, is accurate, reliable, and fit for its intended purpose. This guide provides the foundational knowledge and practical protocols for researchers, scientists, and drug development professionals to confidently select, implement, and cross-validate analytical methods for 2-(4-Methoxyphenyl)ethylamine, thereby upholding the highest standards of scientific integrity.

References

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. [Link]

  • Bioanalysis Zone. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]

  • Shimadzu. Automatic Derivatization System for Phenethylamine Drugs. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Ketha, H., et al. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology, 74, 4.43.1–4.43.10.
  • Journal of IMAB. (2017). AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. [Link]

  • MDPI. (2024). Determination of Methamphetamine by High-Performance Liquid Chromatography in Odor-Adsorbent Material Used for Training Drug-Detection Animals. [Link]

  • Valarmathi, R., et al. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical & Bioanalytical Techniques, 5(5).
  • Analytical and Bioanalytical Chemistry Research. (2025). A meta-analysis and systematic review on the limit of detection of amphetamine analysis by HPLC and GC. [Link]

  • Rasayan Journal of Chemistry. (2016). DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR THE DETERMINATION OF RALOXIFENE AND RELATED PRODUCTS (IMPURITIES). [Link]

  • Shimadzu. (2019). Analysis of Phenethylamines Using On-Column TFA Derivatization. [Link]

  • ResearchGate. (2020). GC–MS analysis of N-(bromodimethoxybenzyl)-2-, 3-, and 4-methoxyphenethylamines: Inverse analogues of the psychoactive 25B-NBOMe drug. [Link]

  • Analytical and Bioanalytical Chemistry Research. (2025). A meta-analysis and systematic review on the limit of detection of amphetamine analysis by HPLC and GC. [Link]

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A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of Methoxyphenol Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the Quantitative Structure-Activity Relationship (QSAR) of methoxyphenol compounds. As researchers and drug development professionals, our goal is to efficiently identify and optimize lead compounds. Methoxyphenols, a class of compounds prevalent in nature, exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide provides an in-depth comparison of QSAR methodologies, offering field-proven insights to help you navigate the complexities of predictive modeling for this important class of molecules.

We will move beyond a simple recitation of steps to explore the causality behind experimental choices, ensuring that the protocols described are robust and self-validating.

Part 1: The Rationale - Why QSAR for Methoxyphenols?

Methoxyphenol derivatives, such as eugenol and vanillin, are not only key components in the food and fragrance industries but also serve as scaffolds in medicinal chemistry.[2][3][4] Their biological activity is often linked to the hydroxyl and methoxy groups on the phenyl ring, which influence properties like radical scavenging ability and receptor binding.[1][4] QSAR provides a powerful computational alternative to costly and time-consuming traditional screening methods by establishing a mathematical relationship between the chemical structure of these compounds and their biological activity.[5][6][7] This allows for the rapid screening of virtual libraries and the rational design of novel, more potent derivatives.[8]

A typical QSAR workflow is a multi-step process that requires careful consideration at each stage to ensure the development of a statistically robust and predictive model.

QSAR_Workflow Data Data Curation (Structures & Activities) Prep Structure Standardization & Data Cleaning Data->Prep Desc Descriptor Calculation Prep->Desc Split Dataset Splitting (Training/Test Sets) Desc->Split Model Algorithm Selection & Model Generation Split->Model Valid Rigorous Validation (Internal & External) Model->Valid AD Applicability Domain Definition Valid->AD Pred Prediction & Interpretation AD->Pred

Caption: A high-level overview of the QSAR modeling workflow.

Part 2: A Comparative Analysis of QSAR Models for Methoxyphenols

The choice of a modeling algorithm is a critical decision in any QSAR study. It dictates how the relationship between molecular descriptors and biological activity is learned. Different algorithms have their own strengths and are suited for different types of datasets and problems. For methoxyphenols, various models have been successfully applied, ranging from classical linear methods to more complex machine learning approaches.[9]

QSAR Model Underlying Principle Strengths for Methoxyphenols Considerations & Limitations Typical Performance (R²)
Multiple Linear Regression (MLR) Establishes a linear relationship between descriptors (independent variables) and activity (dependent variable).[9]Highly interpretable, easy to implement. Good for identifying key linear relationships, such as the correlation between electronic properties and antioxidant activity.[10]Assumes linearity, sensitive to outliers and inter-correlated descriptors. May not capture complex, non-linear structure-activity relationships.0.70 - 0.87[5]
Partial Least Squares (PLS) A regression technique that can handle datasets with more variables than observations and deals with multicollinearity by creating latent variables.[9]Robust when dealing with a large number of collinear descriptors, which is common in QSAR.Interpretation of latent variables can be less direct than MLR coefficients.0.80 - 0.90
Support Vector Machine (SVM) A machine learning method that finds an optimal hyperplane to separate data points or perform regression.[5]Effective in high-dimensional spaces and for non-linear relationships. Can model complex SARs for diverse methoxyphenol analogues.Less interpretable ("black box" nature). Performance is highly dependent on the choice of kernel and other hyperparameters.0.85 - 0.92[5]
Artificial Neural Network (ANN) A computational model inspired by biological neural networks, capable of modeling highly complex and non-linear relationships.[7][10]Excellent for capturing intricate non-linear patterns in large and diverse datasets. Often yields high predictive accuracy.[10]Prone to overfitting, requires large datasets for training, and is the least interpretable of the models listed.> 0.90[10]

Expert Insight: For initial exploratory studies on a small, congeneric series of methoxyphenols, MLR is an excellent starting point due to its high interpretability.[10] It can quickly reveal the primary drivers of activity, for instance, showing a direct correlation between antioxidant capacity and the Highest Occupied Molecular Orbital (HOMO) energy.[11] However, when dealing with a larger, more structurally diverse dataset, the inherent non-linearity of biological systems often necessitates the use of machine learning methods like SVM or ANNs to achieve superior predictive power.[5][10]

Part 3: Experimental Protocol - Building a Predictive QSAR Model for Antioxidant Activity

This section provides a self-validating, step-by-step protocol for developing a QSAR model to predict the antioxidant activity (specifically, DPPH radical scavenging activity) of a series of methoxyphenol compounds.

Data Curation and Preparation

The foundation of any QSAR model is high-quality data.[12] For this example, we will use a hypothetical dataset of 20 methoxyphenol derivatives with experimentally determined IC50 values for DPPH scavenging.

  • Data Collection : Gather chemical structures (as SMILES or SDF files) and corresponding biological activity data (IC50 values) from literature or internal databases.[6] Ensure consistent assay conditions for all data points.

  • Activity Conversion : Convert IC50 values to a logarithmic scale (pIC50 = -log(IC50)) to linearize the relationship with descriptors and normalize the data distribution.

  • Structure Standardization :

    • Use cheminformatics toolkits (e.g., RDKit in Python) to parse and clean structures.

    • Neutralize charges, remove salts, and ensure consistent tautomeric forms. This step is crucial for accurate descriptor calculation.

Molecular Descriptor Calculation

Descriptors are numerical representations of a molecule's properties.[6] The choice of descriptors should be mechanistically relevant to the biological endpoint. For antioxidant activity, electronic and topological descriptors are particularly important.[11]

  • Select Descriptor Software : Utilize software like PaDEL-Descriptor or Mordred to calculate a wide range of descriptors.[6]

  • Calculate Descriptors : For each standardized molecule, calculate 1D, 2D, and 3D descriptors.

    • 1D/2D Descriptors : Molecular Weight (MW), LogP (lipophilicity), Number of H-bond donors/acceptors, Topological Polar Surface Area (TPSA).

    • Electronic Descriptors : Energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for radical scavenging activity.[11][13]

  • Data Pre-processing : Remove constant or near-constant value descriptors and check for highly inter-correlated descriptors (e.g., |r| > 0.9).

Dataset Splitting and Model Building (MLR Example)

A robust model must be validated on data it has never seen before.[14][15]

  • Splitting the Data : Divide the dataset into a training set (e.g., 80% of the data) for model development and a test set (e.g., 20%) for external validation.[6][16] This split should be done randomly but in a way that ensures the chemical space and activity range are represented in both sets.

  • Variable Selection : From the calculated descriptors for the training set, use a method like Genetic Algorithm-Multiple Linear Regression (GA-MLR) to select a small subset of descriptors that best correlate with pIC50.[10] This prevents overfitting and improves model interpretability.

  • Model Generation : Using the selected descriptors, build the MLR model. The resulting equation will be in the form: pIC50 = c0 + c1Desc1 + c2Desc2 + ...

Protocol_Workflow cluster_data Step 1: Data & Descriptors cluster_model Step 2: Model Building cluster_validation Step 3: Validation A Curated Dataset (20 Methoxyphenols + pIC50) B Calculate Descriptors (e.g., LogP, HOMO, TPSA) A->B C Split Data (Training: 16, Test: 4) B->C D Feature Selection on Training Set (e.g., GA-MLR) C->D E Generate MLR Model (pIC50 = c0 + c1LogP + c2HOMO) D->E F Internal Validation (Cross-validation on Training Set, q²) E->F G External Validation (Predict Test Set, R²_pred) F->G H Y-Randomization G->H

Caption: Detailed workflow for building and validating a QSAR model.

Rigorous Model Validation

Validation is the process of establishing the reliability and relevance of the QSAR model.[12][14] A model is only useful if its predictions are accurate and reliable.

  • Internal Validation :

    • Cross-Validation : Perform leave-one-out cross-validation (LOO-CV) on the training set. A high cross-validated correlation coefficient (q² > 0.5) is indicative of a robust model.

    • Y-Randomization : Randomly shuffle the activity values (pIC50) of the training set and rebuild the model multiple times. The resulting models should have very low R² and q² values, confirming that the original model is not due to chance correlation.[16]

  • External Validation :

    • Use the developed model to predict the pIC50 values for the compounds in the test set.

    • Calculate the predictive correlation coefficient (R²_pred). A value > 0.6 is generally considered acceptable for a predictive model.

  • Applicability Domain (AD) :

    • Define the chemical space in which the model's predictions are reliable, typically based on the range of descriptor values in the training set.[14] Any new compound for which a prediction is made should fall within this domain.

Part 4: Conclusion and Future Perspectives

This guide has provided a comparative overview and a practical, step-by-step protocol for developing a robust QSAR model for methoxyphenol compounds. By emphasizing the rationale behind methodological choices and the necessity of rigorous validation, researchers can build predictive models that are not only statistically sound but also mechanistically informative.

The future of QSAR lies in the integration of more sophisticated machine learning and deep learning algorithms, which can uncover even more complex relationships within larger datasets.[9] As data generation becomes more high-throughput, these advanced computational tools will be indispensable in accelerating the discovery of novel methoxyphenol-based therapeutics.

References

  • Modeling radical scavenging activity using molecular descriptors of unclassified compounds. (n.d.). Journal of the Korean Chemical Society. [Link]

  • Quantitative structure–activity relationship - Wikipedia. (n.d.). Wikipedia. [Link]

  • Validation of QSAR Models - Basicmedical Key. (2016, July 18). Basicmedical Key. [Link]

  • Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers - CORE. (n.d.). CORE. [Link]

  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. (n.d.). PubMed. [Link]

  • QSAR Models for Predicting the Antioxidant Potential of Chemical Substances - PMC. (2025, May 25). PMC. [Link]

  • Basic validation procedures for regression models in QSAR and QSPR studies: theory and application - SciSpace. (n.d.). SciSpace. [Link]

  • QSAR Modeling Techniques: A Comprehensive Review Of Tools And Best Practices » IJCI - STM Journals. (n.d.). STM Journals. [Link]

  • Rational Design of a Low-Data Regime of Pyrrole Antioxidants for Radical Scavenging Activities Using Quantum Chemical Descriptors and QSAR with the GA-MLR and ANN Concepts - MDPI. (n.d.). MDPI. [Link]

  • Best Practices for QSAR Model Development, Validation, and Exploitation. (2010, July 6). Wiley Online Library. [Link]

  • Relationship between antioxidant activity and molecular descriptors of PCs. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Comparison of various methods for validity evaluation of QSAR models - PMC. (2022, August 23). PMC. [Link]

  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - MDPI. (n.d.). MDPI. [Link]

  • How to build a better QSAR model - YouTube. (2025, February 19). YouTube. [Link]

  • 20 Must-Read Papers for a Strong QSAR Foundation in Drug Design - Neovarsity. (2024, November 6). Neovarsity. [Link]

  • 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC. (n.d.). PMC. [Link]

  • QSAR studies of the antioxidant activity of anthocyanins - PMC - NIH. (2019, August 17). PMC. [Link]

  • 3D-QSAR in drug design--a review - PubMed. (n.d.). PubMed. [Link]

  • Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method - PMC. (n.d.). PMC. [Link]

  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC. (2021, August 5). PMC. [Link]

  • Exploring quantitative structure–activity relationship studies of antioxidant phenolic compounds obtained from traditional Chinese medicinal plants | Semantic Scholar. (2010, November 1). Semantic Scholar. [Link]

  • Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed. (n.d.). PubMed. [Link]

  • Quantitative Structure-Activity Relationship (QSAR): A Review - IJNRD. (n.d.). IJNRD. [Link]

  • Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed. (n.d.). PubMed. [Link]

  • QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2023, March 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • QSAR Models for Predicting the Antioxidant Potential of Chemical Substances - MDPI. (n.d.). MDPI. [Link]

  • QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis - PMC. (2022, May 12). PMC. [Link]

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